Technical Guide: Synthesis and Characterization of N-(2,2-difluoroethyl)azetidin-3-amine
Executive Summary This technical guide details the robust synthesis and structural characterization of N-(2,2-difluoroethyl)azetidin-3-amine (CAS: 1550039-26-3). This scaffold is a critical building block in modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the robust synthesis and structural characterization of N-(2,2-difluoroethyl)azetidin-3-amine (CAS: 1550039-26-3). This scaffold is a critical building block in modern medicinal chemistry, leveraging the 2,2-difluoroethyl group as a lipophilic, metabolically stable bioisostere for ethyl or methyl groups. The electron-withdrawing nature of the fluorine atoms modulates the basicity of the adjacent amine (
attenuation), improving oral bioavailability and blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.
This guide prioritizes a reductive amination strategy over direct alkylation to ensure mono-selectivity and scalability.
Retrosynthetic Analysis & Strategy
The target molecule contains two reactive amine centers: the azetidine ring nitrogen (secondary) and the exocyclic amine (secondary). To selectively functionalize the exocyclic amine, an orthogonal protection strategy is required.
Strategic Disconnection
The most efficient disconnection involves breaking the C-N bond between the exocyclic nitrogen and the difluoroethyl tail. This points to a reductive amination between a protected 3-aminoazetidine and 2,2-difluoroacetaldehyde.
Figure 1: Retrosynthetic logic prioritizing the protection of the azetidine ring nitrogen (Boc) to direct selectivity to the exocyclic amine.
Experimental Protocol
Route Selection: Reductive Amination vs. Alkylation
Direct alkylation using 2,2-difluoroethyl triflate is feasible but prone to over-alkylation (forming the tertiary amine) and requires strict stoichiometric control. The reductive amination route is self-limiting to the secondary amine, offering higher chemical fidelity.
Step 1: Reductive Amination
Objective: Synthesis of tert-butyl 3-((2,2-difluoroethyl)amino)azetidine-1-carboxylate.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]
Protocol:
Imine Formation: In a flame-dried round-bottom flask under
, dissolve tert-butyl 3-aminoazetidine-1-carboxylate in anhydrous DCM (0.1 M concentration).
Add 2,2-difluoroacetaldehyde ethyl hemiacetal.
Add catalytic acetic acid to activate the carbonyl (pH ~5-6). Stir at room temperature (RT) for 30-60 minutes. Note: Formation of the imine intermediate can be monitored by TLC or LCMS.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.
Why STAB? STAB is milder than
and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the aldehyde to the alcohol side-product [1].
Workup: Warm to RT and stir overnight (12-16 h). Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[1]
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The secondary amine product is typically less polar than the primary amine starting material.
Step 2: Deprotection of Boc Group
Objective: Isolation of N-(2,2-difluoroethyl)azetidin-3-amine (dihydrochloride salt).
Reagents:
4M HCl in Dioxane (or TFA in DCM)
Methanol (optional for solubility)
Protocol:
Dissolve the intermediate from Step 1 in 1,4-dioxane (or DCM).
Add 4M HCl in dioxane (5-10 equiv) dropwise at 0°C.
Stir at RT for 2-4 hours. Monitor consumption of starting material by LCMS (disappearance of Boc mass +56/100 patterns).
Isolation: The product often precipitates as the hydrochloride salt.
Filtration: Filter the solid and wash with diethyl ether to remove non-polar impurities.
Evaporation: If no precipitate forms, concentrate in vacuo, triturate with ether/pentane, and dry under high vacuum.
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow from commercial starting materials to the final salt form.
Characterization & Data Analysis
Accurate characterization is vital to distinguish the product from potential regioisomers (e.g., ring nitrogen alkylation).
Nuclear Magnetic Resonance (NMR)
The 2,2-difluoroethyl moiety provides a distinct signature in both
and NMR.
Nucleus
Signal
Chemical Shift ()
Multiplicity
Coupling Constants ()
Assignment
H
5.8 - 6.1 ppm
(triplet of triplets)
Hz, Hz
Terminal proton on difluoroethyl group
H
2.9 - 3.1 ppm
(triplet of doublets)
Hz, Hz
Methylene adjacent to amine
H
Azetidine
3.6 - 3.8 ppm
(multiplet)
-
Methine at ring position 3
H
Azetidine
3.8 - 4.2 ppm
(multiplet)
-
Ring methylene protons
F
-120 to -125 ppm
(doublet of triplets)
Hz
Difluoro group
Note: Chemical shifts may vary slightly depending on the solvent (
Fragmentation: In MS/MS, look for the loss of the difluoroethyl group (
) or the azetidine ring cleavage.
Handling, Stability, and Safety
Stability of the Free Base vs. Salt
Free Base: Azetidines are strained rings. The free base is prone to polymerization or ring-opening over time, especially if traces of acid or nucleophiles are present. It is volatile and can absorb
from the air.
HCl Salt: Highly recommended for storage. It is a stable, non-hygroscopic solid that can be stored at -20°C for months without degradation.
Safety Hazards
2,2-Difluoroacetaldehyde: Often supplied as a hemiacetal or hydrate. It is corrosive and lachrymatory. Handle in a fume hood.
Azetidines: Potential skin sensitizers.
Fluorine NMR: If using high-field NMR, ensure the sweep width is sufficient to capture the fluorine signals, which can be far upfield.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Lowe, D. (2014). "Azetidines in Medicinal Chemistry." In the Pipeline (Science.org).
Dunet, J., et al. (2016). "Synthesis of 3-Fluoroazetidines and Other Fluorinated Azetidine Derivatives." European Journal of Organic Chemistry.
The Role of N-(2,2-Difluoroethyl)azetidin-3-amine in Medicinal Chemistry: A Technical Guide
Introduction: The Convergence of Privileged Motifs In contemporary medicinal chemistry, the quest to expand novel chemical space while strictly controlling physicochemical properties has led to the design of highly speci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of Privileged Motifs
In contemporary medicinal chemistry, the quest to expand novel chemical space while strictly controlling physicochemical properties has led to the design of highly specialized building blocks. N-(2,2-difluoroethyl)azetidin-3-amine (CAS 1550039-26-3) represents a masterclass in rational drug design, merging two privileged structural motifs: the conformationally restricted azetidine ring and the bioisosteric 2,2-difluoroethyl group[1]().
Azetidine-3-amines are frequently deployed as rigidified alternatives to acyclic diamines or larger piperazine/piperidine rings. They are foundational in the development of CCR2 antagonists, kinase inhibitors (e.g., baricitinib analogues), and macrolide antibiotics[2](). However, secondary or tertiary amines within these rings often suffer from high basicity (leading to hERG toxicity) and metabolic vulnerability. The strategic N-alkylation with a 2,2-difluoroethyl group directly addresses these liabilities, acting as a lipophilic hydrogen bond donor and a metabolic shield[3]().
Physicochemical Profiling & Causality
To understand the utility of N-(2,2-difluoroethyl)azetidin-3-amine, we must deconstruct the causality behind its physicochemical properties.
pKa Modulation and hERG Avoidance
Highly basic amines (
) are notorious for binding to the hERG potassium channel, a primary cause of drug-induced QT prolongation. The incorporation of fluorine atoms at the -position exerts a profound inductive electron-withdrawing effect across the -bonds. This rationally lowers the of the azetidine nitrogen by approximately 1.5 to 2.5 units compared to a standard N-alkyl group[4](. Lowering the ensures a higher fraction of the un-ionized (neutral) species at physiological pH (7.4), which concurrently reduces hERG liability and enhances passive blood-brain barrier (BBB) permeability.
Metabolic Stability via Steric and Electronic Shielding
Cytochrome P450 (CYP) enzymes primarily metabolize amines via
-hydroxylation followed by N-dealkylation. The 2,2-difluoroethyl group replaces metabolically labile N-methyl or methoxy groups[5](). The high bond dissociation energy of the C-F bond (~116 kcal/mol) and the strong polarization create an electronic environment that heavily disfavors the single-electron transfer and hydrogen atom abstraction steps required by CYP450 enzymes[4]().
Direct alkylation with fluoroalkyl halides is notoriously sluggish. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent
-carbon toward displacement. To overcome this, we utilize an optimized electrophilic 2,2-difluoroethylation protocol utilizing the "cesium effect"[3]().
Protocol: Electrophilic 2,2-Difluoroethylation of Protected Azetidin-3-amine
Objective: Install the 2,2-difluoroethyl group onto the secondary ring nitrogen of a Boc-protected azetidin-3-amine.
Step-by-Step Methodology:
Solvent & Reagent Preparation: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.
Causality: Acetonitrile provides a highly polar, aprotic environment that stabilizes the transition state of the
displacement without solvolyzing the alkylating agent.
Base Addition: Add Cesium Carbonate (
, 2.0 equiv) to the stirring solution.
Causality:
is strictly chosen over weaker bases (). The large ionic radius of the cesium cation enhances the nucleophilicity of the azetidine nitrogen via the "cesium effect"—promoting tight ion-pairing separation and increasing the solubility of the reactive intermediate.
Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing unwanted bis-alkylation or elimination side reactions.
Thermal Activation: Heat the reaction mixture to 50 °C for 24 hours.
Causality: The inductive pull of the two fluorine atoms makes the
-carbon less electrophilic than a standard alkyl halide. Mild thermal activation is required to overcome the activation energy barrier[3]().
In-Process Self-Validation: Monitor the reaction via
NMR spectroscopy using trifluorotoluene as an internal standard.
Validation Mechanism: The emergence of a characteristic doublet of doublets (or multiplet) corresponding to the
group in the product definitively confirms successful covalent incorporation before workup[3]().
Deprotection & Salt Formation: Following standard aqueous workup and silica gel purification, treat the intermediate with 4M HCl in dioxane.
Validation Mechanism: The rapid precipitation of the 1-(2,2-difluoroethyl)azetidin-3-amine dihydrochloride salt[7]() serves as a visual, self-validating confirmation of successful Boc-cleavage and the generation of the target basic amine.
Conclusion
N-(2,2-difluoroethyl)azetidin-3-amine is far more than a simple structural variant; it is a precision tool for multiparameter optimization in drug discovery. By understanding the causality between its structural features—the rigidifying azetidine core and the electron-withdrawing, metabolically stable difluoroethyl group—medicinal chemists can systematically rescue hit compounds suffering from poor pharmacokinetics, rapid clearance, or off-target hERG liabilities.
The Strategic Design and Synthesis of N-(2,2-difluoroethyl)azetidin-3-amine Derivatives: A Gateway to Novel Therapeutics
A Technical Guide for Medicinal Chemists Abstract In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Aze...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal Chemists
Abstract
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures due to their unique conformational rigidity and sp³-rich character, which can lead to improved metabolic stability and receptor selectivity.[1][2] This guide provides a comprehensive technical overview of a particularly promising subclass: N-(2,2-difluoroethyl)azetidin-3-amine derivatives. We will explore the strategic rationale behind combining the azetidine core with a difluoroethyl moiety, detail robust synthetic protocols for its construction, and discuss the critical characterization techniques and future therapeutic potential of this versatile scaffold.
The Architectural Rationale: A Synthesis of Stability and Structure
The decision to combine an azetidine ring with an N-(2,2-difluoroethyl) substituent is a deliberate strategy rooted in established medicinal chemistry principles. This fusion is designed to create a molecular framework that addresses common challenges in drug development, such as metabolic instability and non-ideal binding geometries.
The Azetidine Core: A Vector for 3D Diversity and Improved Pharmacokinetics
The azetidine ring is a "privileged scaffold" that offers a distinct three-dimensional geometry, a departure from the flat, aromatic rings common in older drug classes.[2] Its inherent ring strain and conformational rigidity can pre-organize appended pharmacophores into a bioactive conformation, enhancing binding affinity and selectivity for protein targets.[1][2] Furthermore, the sp³-rich nature of the azetidine ring often leads to improved solubility and metabolic stability compared to more lipophilic, aromatic systems.[1]
The 2,2-Difluoroethyl Group: A Tool for Metabolic Shielding and pKa Modulation
The introduction of fluorine is a powerful tactic in drug design.[3] The 2,2-difluoroethyl group, specifically, offers a dual advantage:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism. Placing the difluoro- group at the 2-position effectively "shields" the N-ethyl group from common metabolic pathways like N-dealkylation, which can significantly increase a drug's half-life.[3]
Physicochemical Modulation: The highly electronegative fluorine atoms lower the pKa of the parent azetidine nitrogen. This modulation of basicity can be critical for optimizing a compound's absorption, distribution, and target engagement.[4] Additionally, the CF₂H group can act as a lipophilic hydrogen bond donor, a unique property that can be exploited in receptor binding.[5][6]
The logical integration of these two motifs creates a scaffold poised for the development of next-generation therapeutics with enhanced "drug-like" properties.
Diagram: The Logic of Scaffold Design
Caption: The convergence of properties from two key structural motifs.
A Validated Synthetic Pathway
The synthesis of the target scaffold is a multi-step process that requires careful execution. The following protocols provide a reliable and reproducible pathway, starting from commercially available precursors. This route prioritizes the use of a protecting group strategy to ensure selective functionalization.
Experimental Protocol 1: Synthesis of tert-butyl azetidin-3-ylcarbamate (Key Intermediate)
This protocol outlines the construction of the protected azetidine core, a versatile building block for subsequent reactions.
Objective: To synthesize a stable, protected form of azetidin-3-amine.
Methodology:
Step 1: N-Benzylation and Cyclization. In a round-bottom flask, dissolve benzylamine (1.1 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add epichlorohydrin (1.0 eq) dropwise, maintaining the temperature below 10 °C. Allow the reaction to stir at room temperature for 16 hours. Concentrate the mixture under reduced pressure. Re-dissolve the residue in methanol and add a solution of sodium hydroxide (2.0 eq) in water. Heat the mixture to reflux for 4 hours to induce cyclization. Cool, concentrate, and extract the product into ethyl acetate. Purify by column chromatography to yield 1-benzylazetidin-3-ol.
Step 2: Azidation. Dissolve 1-benzylazetidin-3-ol (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour. Wash the reaction with water and brine, then dry over sodium sulfate. After solvent removal, dissolve the crude mesylate in DMF, add sodium azide (3.0 eq), and heat to 80 °C for 6 hours. Cool, dilute with water, and extract with ethyl acetate to obtain 3-azido-1-benzylazetidine.
Step 3: Reduction and Boc Protection. Dissolve the azido-azetidine (1.0 eq) in methanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Carefully add 10% Palladium on carbon (5 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon) while stirring vigorously for 12 hours.
Step 4: Deprotection/Purification. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting intermediate, tert-butyl (1-benzylazetidin-3-yl)carbamate, is subjected to hydrogenolysis (H₂, Pd/C in ethanol) to cleave the N-benzyl group, yielding the desired tert-butyl azetidin-3-ylcarbamate. Purify by column chromatography.
Experimental Protocol 2: Synthesis of N-(2,2-difluoroethyl)azetidin-3-amine
Objective: To introduce the N-(2,2-difluoroethyl) group and perform final deprotection.
Methodology:
Step 1: N-Alkylation. Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile. Add 2-bromo-1,1-difluoroethane (1.2 eq). Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
Step 2: Work-up and Purification. Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to isolate tert-butyl (1-(2,2-difluoroethyl)azetidin-3-yl)carbamate.
Step 3: Boc Deprotection. Dissolve the purified product from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
Step 4: Final Isolation. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Re-dissolve the residue in a minimal amount of methanol and precipitate the dihydrochloride salt by adding a solution of HCl in diethyl ether. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield N-(2,2-difluoroethyl)azetidin-3-amine dihydrochloride as a white solid.[7]
Diagram: Synthetic Workflow Overview
Caption: A validated multi-step synthesis of the target scaffold.
Essential Characterization
Confirming the identity and purity of the final compound and key intermediates is non-negotiable. A suite of analytical techniques must be employed for a self-validating protocol.
Table 1: Analytical Characterization and Quality Control
Technique
Purpose
Expected Key Signals for Final Product
¹H NMR
Structural Elucidation
Signals corresponding to the azetidine ring protons. A characteristic triplet of triplets for the -CH₂CF₂H proton due to coupling with both H and F nuclei.
¹⁹F NMR
Fluorine Confirmation
A doublet of triplets for the -CF₂ H group, confirming the difluoroethyl moiety's integrity.[8][9]
¹³C NMR
Carbon Framework
A triplet for the carbon attached to the two fluorine atoms (-C F₂H) due to C-F coupling. Distinct signals for the azetidine carbons.
High-Resolution Mass Spectrometry (HRMS)
Molecular Formula Confirmation
Provides an exact mass measurement that should match the calculated mass of the protonated molecule [M+H]⁺ to within 5 ppm.
LC-MS
Purity Assessment
A single major peak in the liquid chromatography trace with the correct mass-to-charge ratio in the mass spectrum, indicating >95% purity.
Future Outlook and Therapeutic Applications
The N-(2,2-difluoroethyl)azetidin-3-amine scaffold is not an end in itself, but a highly valuable starting point for library synthesis. The primary amine at the 3-position serves as a versatile chemical handle for installing a wide array of pharmacophoric groups via reactions such as amide bond formation, reductive amination, or sulfonamide synthesis.
This allows for the rapid exploration of structure-activity relationships (SAR) for various biological targets. Based on the known activities of other functionalized azetidines, potential therapeutic applications include:
Central Nervous System (CNS) Agents: The scaffold's compact, rigid nature is ideal for targeting neurotransmitter transporters and receptors.[10]
Oncology: Many kinase inhibitors and other anticancer agents utilize small heterocyclic cores to orient key binding elements.
Anti-Infectives: The azetidine ring is a known component of some β-lactam antibiotics, and novel derivatives are being explored for antibacterial and antiviral properties.[10][11]
References
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
Azetidine synthesis. Organic Chemistry Portal.
Methods for the synthesis of azetidines.
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies...
1,1-Difluoroethyl chloride (CH3CF2Cl)
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
CF2H: a fascinating group for application in drug development enabling modul
Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
Azetidines in medicinal chemistry: emerging applic
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
Synthesis of azetidine derivatives.
Synthesis and characterization of new highly fluorinated phosphoramidates bearing different alkylamino groups. Taylor & Francis Online.
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.
Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling.
Technical Guide: N-(2,2-Difluoroethyl)azetidin-3-amine as a High-Value Building Block
The following technical guide details the strategic application, synthesis, and physicochemical rationale of N-(2,2-difluoroethyl)azetidin-3-amine in modern drug discovery. [1] Executive Summary In the pursuit of optimal...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic application, synthesis, and physicochemical rationale of N-(2,2-difluoroethyl)azetidin-3-amine in modern drug discovery.
[1]
Executive Summary
In the pursuit of optimal "drug-likeness," medicinal chemists frequently encounter the permeability-solubility trade-off .[1] Traditional aliphatic amines often introduce high basicity (pKa > 10), leading to lysosomal trapping, hERG channel inhibition, and poor passive permeability. Conversely, non-basic surrogates may suffer from poor solubility.
N-(2,2-difluoroethyl)azetidin-3-amine represents a "Goldilocks" scaffold.[1] It synergizes the conformational restriction of the azetidine ring with the electronic modulation of the 2,2-difluoroethyl group. This guide outlines how this specific building block functions as a precision tool to lower basicity (pKa ~7.1) while maintaining lipophilic contact points, offering a superior alternative to ethyl or trifluoroethyl analogs.
Structural & Physicochemical Rationale[2][3]
The Fluorine Effect: pKa Modulation
The introduction of fluorine atoms at the
-position to an amine drastically reduces the pKa of the conjugate acid due to the strong electron-withdrawing inductive effect (-I).[1]
Impact: The N-(2,2-difluoroethyl) moiety ensures the amine remains partially uncharged at physiological pH (7.4), significantly improving passive membrane permeability compared to its non-fluorinated counterpart, while retaining sufficient nucleophilicity for synthetic coupling—a trait often lost with trifluoroethyl groups.
The Azetidine Vector: Sp3-Rich Rigidity
The azetidine ring offers a distinct advantage over flexible alkyl chains or larger saturated heterocycles (pyrrolidines, piperidines):
Reduced Entropy Penalty: The constrained ring pre-organizes the exit vectors, reducing the entropic cost upon protein binding.
Metabolic Stability: The 2,2-difluoroethyl group blocks the primary site of metabolic oxidation (the
-carbon relative to the amine), while the azetidine ring is generally more metabolically robust than the larger, more flexible rings which are prone to oxidative metabolism.
Lipophilic H-Bond Donor: The
proton acts as a weak, lipophilic hydrogen bond donor, capable of unique interactions with carbonyls or -systems in the binding pocket.
The synthesis of N-(2,2-difluoroethyl)azetidin-3-amine is most efficiently achieved via Reductive Amination .[1] This route is preferred over direct alkylation to avoid poly-alkylation and to leverage the commercial availability of tert-butyl 3-oxoazetidine-1-carboxylate.
Diagram: Synthesis Workflow
Caption: One-pot reductive amination strategy for the synthesis of the N-Boc protected building block.
Detailed Protocol: Reductive Amination
Objective: Synthesis of tert-butyl 3-((2,2-difluoroethyl)amino)azetidine-1-carboxylate.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous DCM (0.1 M). Add 2,2-difluoroethylamine followed by acetic acid. Stir at room temperature for 30–60 minutes.
Self-Validating Check: Monitor by LCMS.[3] The ketone peak should diminish, and the imine mass (M+H) may be visible, though imines can be unstable on acidic columns.
Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add Sodium triacetoxyborohydride (STAB) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
Why STAB? STAB is less aggressive than NaBH4 and will not reduce the ketone before the imine is formed, nor will it reduce the Boc group.
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
Purification: The secondary amine product is basic but less so than non-fluorinated amines. Purify via flash chromatography (DCM/MeOH gradient).
Note: Due to the lower basicity, standard silica usually works well without needing excessive triethylamine.
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
This building block is frequently used to replace:
Piperazines: Reducing molecular weight (MW) and improving sp3 fraction.
Morpholines: Removing the hydrogen bond acceptor oxygen while maintaining polarity via the C-F bonds.
Simple Ethyl Amines: Mitigating hERG risks by lowering pKa.
Diagram: SAR Decision Logic
Caption: Decision tree for selecting the 2,2-difluoroethyl moiety to resolve basicity-related liabilities.
Late-Stage Functionalization
The resulting secondary amine is a versatile nucleophile.[1] It can participate in:
SNAr Reactions: Coupling with heteroaryl chlorides (e.g., chloropyrimidines) to form kinase inhibitors.
Amide Couplings: Reacting with carboxylic acids using HATU/DIEA.
Urea Formation: Reaction with isocyanates or carbamoyl chlorides.
Critical Consideration: The nucleophilicity of the N-(2,2-difluoroethyl) amine is lower than that of a standard alkyl amine due to the inductive effect of the fluorines. Reactions may require elevated temperatures (50–80°C) or stronger bases compared to non-fluorinated analogs.
References
Physicochemical Properties of Fluorinated Amines
Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link
Azetidines in Drug Discovery
Lowe, D. "Azetidines: Small Rings, Big Prospects." In the Pipeline (Science), 2018. Link
Synthesis of Fluorinated Building Blocks
Mykhailiuk, P. K. "Generation of C2F2H-Containing Building Blocks." Angewandte Chemie Int.[4] Ed., 2015.[2] Link
2,2-Difluoroethyl Group as a Bioisostere
Zafrani, Y. et al. "Difluoromethyl Bioisosteres: A New Design Strategy."[4] Journal of Medicinal Chemistry, 2017. Link
Commercial Availability & Data
ChemScene.[5] "N-(2,2-difluoroethyl)azetidin-3-amine Product Data." Link (Verified CAS: 1550039-26-3).[1]
physicochemical properties of N-(2,2-difluoroethyl)azetidin-3-amine
An in-depth technical analysis of N-(2,2-difluoroethyl)azetidin-3-amine (CAS: 1550039-26-3), designed for medicinal chemists, structural biologists, and drug development professionals. Executive Summary: Escaping Flatlan...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of N-(2,2-difluoroethyl)azetidin-3-amine (CAS: 1550039-26-3), designed for medicinal chemists, structural biologists, and drug development professionals.
Executive Summary: Escaping Flatland with Privileged Scaffolds
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, excessive lipophilicity, or off-target toxicity. The modern solution to these hurdles is the strategic incorporation of functionalized,
-rich building blocks.
N-(2,2-difluoroethyl)azetidin-3-amine is a highly specialized, privileged scaffold that synergizes the conformational rigidity of an azetidine ring with the unique electronic properties of a difluoroethyl group[1]. This whitepaper deconstructs the physicochemical properties of this building block, explains the causality behind its pharmacokinetic advantages, and provides field-proven experimental protocols for its integration into novel chemical entities.
Physicochemical Profiling & Structural Causality
The utility of N-(2,2-difluoroethyl)azetidin-3-amine stems from the synergistic effects of its two primary structural motifs. Rather than viewing this molecule as a simple amine, it must be analyzed as a precisely engineered vector for target engagement.
The Azetidine Core: Conformational Rigidity
Azetidines are four-membered, nitrogen-containing heterocycles. Despite their inherent ring strain, they are highly valued in medicinal chemistry for their ability to force molecules out of planar conformations ("escaping flatland")[2]. This
-rich character provides a well-defined three-dimensional framework that directs substituents into spatial orientations unattainable with larger, more flexible rings (like piperidines) or flat aromatic systems. This rigidity reduces the entropic penalty upon target binding, thereby enhancing receptor affinity.
The 2,2-Difluoroethyl Moiety: Electronic Tuning
The addition of the 2,2-difluoroethyl group to the exocyclic amine is a masterclass in bioisosteric design[3].
Lipophilic Hydrogen Bond Donor: The ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
proton is highly polarized due to the electron-withdrawing fluorine atoms, allowing it to act as a hydrogen bond donor within target binding pockets (such as kinases or GPCRs). Unlike a hydroxyl (-OH) group, the difluoroethyl group maintains lipophilicity and resists Phase II metabolism (e.g., glucuronidation).
pKa Modulation: Highly basic amines are notorious drivers of hERG channel blockade (cardiotoxicity) and phospholipidosis. The strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the
of the adjacent secondary amine, mitigating these off-target liabilities while preserving the molecule's solubility[4].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of N-(2,2-difluoroethyl)azetidin-3-amine, validating its role as an ideal fragment for lead optimization[1][5].
Parameter
Value
Causality / Drug Discovery Implication
CAS Number
1550039-26-3
Unique identifier for procurement and chemical registry.
Molecular Weight
136.14 g/mol
Low MW allows for fragment-based drug design (FBDD) without inflating the final drug's mass beyond Lipinski limits.
Optimal polar surface area for maintaining cell membrane permeability while avoiding efflux pump liability.
H-Bond Donors
2
Facilitates critical interactions within target binding pockets (amine N-H and ).
H-Bond Acceptors
2
Enhances binding affinity through water-mediated networks.
Visualizing Structural Impact
Structural components of N-(2,2-difluoroethyl)azetidin-3-amine and their physicochemical impacts.
Synthetic Methodologies & Experimental Protocols
Because the secondary amine on the azetidine ring is sterically accessible and highly nucleophilic, this building block is exceptionally well-suited for late-stage functionalization via Nucleophilic Aromatic Substitution (
Below is a self-validating, step-by-step protocol for coupling N-(2,2-difluoroethyl)azetidin-3-amine to a heteroaryl chloride core.
Experimental Protocol:
Coupling
Causality of Design: N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its higher boiling point and superior stability at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, ensuring the azetidine remains deprotonated and nucleophilic.
Reagents Required:
Heteroaryl chloride scaffold (1.0 equiv)
N-(2,2-difluoroethyl)azetidin-3-amine (1.2 equiv)
DIPEA (2.5 equiv)
Anhydrous NMP (0.2 M concentration)
Step-by-Step Methodology:
Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv) and N-(2,2-difluoroethyl)azetidin-3-amine (1.2 equiv).
Inert Atmosphere: Purge the vial with Argon gas for 5 minutes to prevent oxidative side reactions.
Solvent Addition: Inject anhydrous NMP to achieve a 0.2 M concentration of the limiting reagent. Follow immediately with the dropwise addition of DIPEA (2.5 equiv).
Thermal Activation: Seal the vial and transfer it to a pre-heated oil bath at 90 °C. Stir vigorously for 8–12 hours. Monitor reaction progression via LC-MS until the starting heteroaryl chloride is consumed.
Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3x) and saturated aqueous NaCl (brine). Note: Multiple water washes are critical to fully partition the NMP into the aqueous layer.
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane) to yield the functionalized product.
Step-by-step SNAr synthetic workflow for coupling N-(2,2-difluoroethyl)azetidin-3-amine.
Pharmacokinetic (ADME) Implications
Integrating N-(2,2-difluoroethyl)azetidin-3-amine into a drug candidate fundamentally alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Metabolic Stability: The robust C-F bonds in the difluoroethyl group block Cytochrome P450 (CYP450)-mediated oxidation at that specific aliphatic site, prolonging the compound's half-life (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
).
Permeability: Despite having two hydrogen bond donors, the strong lipophilic nature of the
group masks the polarity of the amine during membrane transit, resulting in high apparent permeability () in Caco-2 assays.
Clearance: The hydrophilic nature of the azetidine ring (LogP: -0.1871) ensures the parent molecule maintains sufficient aqueous solubility for renal clearance, preventing toxic accumulation in adipose tissues[1].
References
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / PubMed. Retrieved from [Link]
ChemRxiv. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. Retrieved from [Link]
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
The Strategic Introduction of the 2,2-Difluoroethyl Moiety into Heterocyclic Compounds: A Synthetic and Medicinal Chemistry Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. Among the various fluorinated motifs, the 2,2-difluoroethyl group (–CH2CHF2) has emerged as a particularly valuable substituent. This guide provides an in-depth technical overview of the synthetic strategies for introducing the 2,2-difluoroethyl moiety into heterocyclic scaffolds, a class of compounds of paramount importance in drug discovery. We will delve into the mechanistic underpinnings of key methodologies, provide field-proven experimental protocols, and discuss the impact of this moiety on critical drug-like properties, offering a comprehensive resource for researchers in the pharmaceutical sciences.
The Rationale: Why the 2,2-Difluoroethyl Group?
The introduction of a 2,2-difluoroethyl group can profoundly influence a molecule's properties in several ways that are highly advantageous for drug development:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 2,2-difluoroethyl group resistant to oxidative metabolism at the α-position. This can lead to an increased half-life of the drug in the body.
Lipophilicity and pKa Modulation: The highly electronegative fluorine atoms can lower the pKa of nearby basic nitrogen atoms in heterocyclic rings. This modulation of basicity can be crucial for optimizing a drug's solubility, permeability, and off-target activity profile. The 2,2-difluoroethyl group can also increase lipophilicity, which can enhance membrane permeability.
Conformational Control: The gauche effect, an electronic interaction that favors a gauche conformation in 1,2-difluoroethane, can also influence the conformational preferences of molecules containing a 2,2-difluoroethyl group. This can lead to a more favorable binding conformation with the target protein.
Hydrogen Bonding: The C-F bond can act as a weak hydrogen bond acceptor, potentially introducing new interactions with the biological target.
The following table summarizes the key property modulations offered by the 2,2-difluoroethyl moiety:
Property
Effect of 2,2-Difluoroethyl Group
Implication in Drug Discovery
Metabolic Stability
Increased resistance to oxidation
Longer drug half-life, potentially lower dose
pKa of Proximal Amines
Decreased (pKa lowering)
Altered ionization at physiological pH, impacting solubility and cell permeability
Lipophilicity (logP)
Increased
Can enhance membrane permeability, but may also increase non-specific binding if not balanced
Conformation
Can induce specific rotameric preferences
Potential for improved binding affinity and selectivity
Hydrogen Bonding
Weak H-bond acceptor
Can contribute to target binding affinity
Synthetic Strategies for the Introduction of the 2,2-Difluoroethyl Moiety
The installation of the 2,2-difluoroethyl group onto heterocyclic systems can be broadly categorized into two main approaches: A) Alkylation with a 2,2-difluoroethyl-containing electrophile and B) Cross-coupling reactions .
A. Nucleophilic Alkylation with 2,2-Difluoroethyl Electrophiles
This is a direct and often effective method, particularly for N-alkylation of nitrogen-containing heterocycles.
Mechanism and Rationale:
The reaction proceeds via a standard SN2 mechanism where a nucleophilic heteroatom (typically a nitrogen or sulfur) on the heterocyclic ring attacks the electrophilic carbon of a 2,2-difluoroethylating agent. The choice of base and solvent is critical to ensure sufficient nucleophilicity of the heterocycle while minimizing side reactions.
Key Reagents:
2,2-Difluoroethyl Tosylate (or other sulfonate esters): A highly effective and commonly used electrophile.
1-Bromo-2,2-difluoroethane: Another viable option, though generally less reactive than the tosylate.
1-Iodo-2,2-difluoroethane: The most reactive of the halides, but also more expensive and potentially less stable.
Experimental Protocol: N-Difluoroethylation of a Pyrazole Derivative
This protocol details a representative procedure for the N-alkylation of a pyrazole using 2,2-difluoroethyl tosylate.
Step-by-Step Methodology:
Preparation: To a solution of the pyrazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile (0.1-0.5 M), add a non-nucleophilic base such as cesium carbonate (Cs2CO3, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature under an inert atmosphere (N2 or Ar).
Reagent Addition: Stir the mixture for 15-30 minutes to allow for deprotonation of the pyrazole nitrogen. Then, add a solution of 2,2-difluoroethyl tosylate (1.2 eq) in the same solvent dropwise over 5-10 minutes.
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Solvent: DMF and acetonitrile are excellent solvents for SN2 reactions as they are polar aprotic and can solvate the cation of the base, leaving the anion more reactive.
Base: Cesium carbonate is often a superior choice to other carbonate or hydroxide bases due to the "cesium effect," which leads to a more "naked" and therefore more nucleophilic anion. NaH is a strong, non-nucleophilic base suitable for deprotonating less acidic N-H bonds.
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive heterocycles.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for N-difluoroethylation of a pyrazole.
B. Cross-Coupling Strategies
For the installation of a 2,2-difluoroethyl group at a carbon atom of a heterocycle, transition-metal-catalyzed cross-coupling reactions are the state-of-the-art.
1. Palladium-Catalyzed Cross-Coupling:
Mechanism and Rationale:
This approach typically involves the coupling of a halo- or triflate-substituted heterocycle with a 2,2-difluoroethyl-containing organometallic reagent. The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for an efficient reaction.
Key Reagents:
Heterocyclic Partner: Aryl/heteroaryl halides (I, Br, Cl) or triflates.
Coupling Partner: (2,2-Difluoroethyl)zinc reagents, (2,2-difluoroethyl)boronates, or (2,2-difluoroethyl)silanes.
Experimental Protocol: Suzuki-Miyaura Coupling for C-Difluoroethylation
This protocol describes a general procedure for the coupling of a heteroaryl bromide with a 2,2-difluoroethyl boronate ester.
Step-by-Step Methodology:
Preparation: In a reaction vessel, combine the heteroaryl bromide (1.0 eq), the 2,2-difluoroethyl boronate ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (5 mol %), and a suitable base like K2CO3 or CsF (2.0 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 ratio).
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by LC-MS.
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Diagram of the Palladium Catalytic Cycle:
Caption: Simplified catalytic cycle for Pd-catalyzed C-difluoroethylation.
2. Photoredox-Catalyzed Approaches:
Recent advances have enabled the use of visible-light photoredox catalysis for the introduction of the 2,2-difluoroethyl group. These methods often proceed under milder conditions than traditional cross-coupling reactions.
Mechanism and Rationale:
A photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with a suitable 2,2-difluoroethyl precursor to generate a 2,2-difluoroethyl radical. This radical can then add to a heterocycle, often in a Minisci-type reaction for electron-deficient heterocycles, or participate in a cross-coupling with a suitable partner.
Key Reagents:
Photocatalyst: Ruthenium or iridium complexes (e.g., Ru(bpy)3Cl2), or organic dyes.
Radical Precursor: 2,2-Difluoroethyl sulfones or hypervalent iodine reagents.
Challenges and Future Directions
While significant progress has been made, challenges remain in the introduction of the 2,2-difluoroethyl moiety. These include:
Substrate Scope: Some methods are limited to specific classes of heterocycles.
Regioselectivity: Controlling the position of substitution on complex heterocycles can be difficult.
Availability of Reagents: The cost and availability of some 2,2-difluoroethylating agents can be a limiting factor.
Future research will likely focus on the development of more general, cost-effective, and sustainable methods, including further exploration of photoredox and electrochemical approaches.
Conclusion
The 2,2-difluoroethyl group is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of heterocyclic drug candidates. A range of synthetic methods, from classical nucleophilic alkylation to modern transition-metal-catalyzed cross-couplings and photoredox reactions, are available for its introduction. A thorough understanding of the mechanisms and careful consideration of the reaction conditions are essential for the successful application of these methodologies in drug discovery and development.
References
Title: Recent Advances in the Synthesis of 2,2-Difluoroethyl-Containing Compounds
Source: Chemical Reviews
URL: [Link]
Title: The Role of Fluorine in Medicinal Chemistry
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Source: Angewandte Chemie International Edition
URL: [Link]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2,2-difluoroethyl)azetidin-3-amine and its Analogs Abstract The N-(2,2-difluoroethyl)azetidin-3-amine scaffold is an emerging motif in modern...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2,2-difluoroethyl)azetidin-3-amine and its Analogs
Abstract
The N-(2,2-difluoroethyl)azetidin-3-amine scaffold is an emerging motif in modern medicinal chemistry. While a comprehensive, publicly available structure-activity relationship (SAR) study on this specific molecule remains to be published, a wealth of information from related compound series allows for a detailed and insightful analysis. This guide synthesizes the current understanding of the azetidine-3-amine core, the influence of N-alkylation, and the specific contributions of the 2,2-difluoroethyl moiety to the physicochemical properties and biological activity of small molecules. By examining these components, we can construct a robust, inferred SAR to guide the design and optimization of novel therapeutics based on this promising scaffold.
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery for their unique combination of properties. Their inherent ring strain and constrained geometry impart a three-dimensionality that can enhance binding to biological targets.[1] Furthermore, the azetidine ring is recognized as a valuable scaffold for improving key drug-like properties, including metabolic stability, solubility, and pKa modulation, often serving as a bioisostere for larger, more lipophilic rings like piperidine and pyrrolidine. The 3-aminoazetidine core, in particular, offers a versatile platform for derivatization, with the amino group at the C3-position and the nitrogen atom of the ring providing two distinct points for modification.
Deconstructing the SAR of N-(2,2-difluoroethyl)azetidin-3-amine
To understand the SAR of the title compound, we will dissect the molecule into its three key components and analyze the known impact of modifications at each position based on extensive research on analogous series.
2.1. The Azetidine-3-amine Core: A Privileged Scaffold
The 3-aminoazetidine moiety is a cornerstone of many biologically active molecules, serving as a central building block for compounds targeting a range of therapeutic areas, from central nervous system (CNS) disorders to oncology.[2] Its prevalence stems from its ability to present substituents in well-defined spatial orientations, facilitating precise interactions with protein targets.
2.2. N-Substitution on the Azetidine Ring: A Master Key to Activity and Selectivity
The substituent attached to the azetidine nitrogen is arguably the most critical determinant of a compound's biological activity and selectivity profile.[1] SAR studies on various N-substituted 3-aminoazetidine series have consistently demonstrated that even minor modifications at this position can lead to dramatic shifts in potency and target engagement.
For instance, in a series of 3-aminoazetidine derivatives developed as triple reuptake inhibitors for the treatment of depression, the nature of the N-substituent was paramount in modulating activity at the serotonin, norepinephrine, and dopamine transporters.[2][3] This highlights the N-substituent's role in occupying a key binding pocket and influencing the overall conformation of the molecule.
2.3. The 3-Amino Group: A Vector for Tailored Interactions
The primary amine at the C3-position provides a crucial handle for introducing a wide array of functionalities. In many drug discovery campaigns, this amine is acylated or derivatized to introduce groups that can form specific hydrogen bonds, engage in hydrophobic interactions, or occupy additional pockets within the target protein.
For example, in a series of 3-amino-2-azetidinone derivatives designed as anti-colorectal cancer agents, various acyl groups were installed on the 3-amino moiety.[4] The SAR revealed that small alkyl groups, such as acetyl, conferred the highest potency, while bulkier groups were less well-tolerated.[4] This underscores the importance of the size and nature of the substituent at this position for optimal target engagement.
The Unique Contribution of the N-(2,2-difluoroethyl) Moiety
The 2,2-difluoroethyl group is not a simple alkyl substituent; its geminal fluorine atoms impart a unique set of physicochemical properties that can be strategically leveraged in drug design.
3.1. Impact on Basicity (pKa)
The electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the adjacent amine. The pKa of 2,2-difluoroethylamine is approximately 7.3, which is considerably lower than that of ethylamine (pKa ≈ 10.7).[5] This modulation of pKa can have profound effects on a drug's properties, including:
Reduced Off-Target Effects: Lowering the basicity can mitigate interactions with targets that have a preference for highly basic amines, such as hERG and various aminergic GPCRs.
Improved Cell Permeability: By reducing the extent of protonation at physiological pH, the 2,2-difluoroethyl group can enhance a molecule's ability to cross cell membranes.
Altered Target Binding: The change in basicity can fine-tune the strength of ionic interactions with acidic residues in the target protein's binding site.
3.2. Conformational Effects and Hydrogen Bonding
The presence of the fluorine atoms also influences the conformational preferences of the N-ethyl group. Studies on 2,2-difluoroethylamine hydrochloride have shown a preference for a gauche conformation, which can be attributed to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms.[6][7] This conformational constraint can pre-organize the molecule for binding to its target, potentially increasing affinity.
Furthermore, the C-F bond can act as a weak hydrogen bond acceptor, and the N-H proton in the protonated amine can form hydrogen bonds. The 2,2-difluoroethyl group can therefore participate in unique hydrogen bonding networks within a protein binding pocket.
3.3. Metabolic Stability
The C-F bond is significantly stronger than a C-H bond, making the 2,2-difluoroethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.
Synthesizing the Inferred SAR for N-(2,2-difluoroethyl)azetidin-3-amine
Based on the analysis of its components, we can construct a detailed, inferred SAR for the N-(2,2-difluoroethyl)azetidin-3-amine scaffold. The following table summarizes the likely impact of modifications at each key position.
Position of Modification
Structural Change
Predicted Impact on Activity and Properties
Azetidine Nitrogen (N1)
Replacement of 2,2-difluoroethyl with: - Unsubstituted alkyl (e.g., ethyl)- Bulkier alkyl (e.g., isopropyl, cyclohexyl)- Aryl or heteroaryl
- Unsubstituted alkyl: Increased basicity, potentially leading to stronger ionic interactions but also increased risk of off-target effects. Changes in lipophilicity and metabolic stability.- Bulkier alkyl: Steric hindrance may decrease binding affinity, depending on the size of the binding pocket.- Aryl or heteroaryl: Introduction of potential pi-stacking interactions, but with a significant change in overall molecular properties.
Azetidine Ring (C2, C4)
Substitution on the ring
Introduction of substituents on the azetidine ring itself can provide additional vectors for interaction and modulate the overall shape and rigidity of the scaffold.
3-Amino Group
Acylation with: - Small alkyl acyl groups (e.g., acetyl)- Aromatic/heteroaromatic acyl groups- SulfonylationAlkylation
- Acylation: Generally expected to be a key point for modulating potency and selectivity. The nature of the acyl group will dictate the types of interactions (H-bonding, hydrophobic, etc.) with the target.- Sulfonylation: Introduces a strong hydrogen bond donor/acceptor group.- Alkylation: Creates a secondary or tertiary amine, altering basicity and hydrogen bonding capacity.
Experimental Protocols
5.1. General Synthesis of N-substituted Azetidin-3-amines
A common synthetic route to N-substituted azetidin-3-amines involves the reductive amination of a suitable N-protected azetidin-3-one, followed by deprotection and subsequent N-alkylation or N-arylation.
Step 1: Synthesis of N-Boc-azetidin-3-amine
To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
Stir the reaction mixture at room temperature for 24 hours.
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford N-Boc-azetidin-3-amine.
Step 2: N-Alkylation with 2,2-difluoroethyl triflate
To a solution of N-Boc-azetidin-3-amine (1.0 eq) in dichloromethane, add triethylamine (2.0 eq).
Cool the mixture to 0 °C and add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 16 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Step 3: Deprotection of the Boc group
Dissolve the N-Boc protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
Stir the reaction at room temperature for 2 hours.
Concentrate the reaction mixture under reduced pressure to yield the desired N-(2,2-difluoroethyl)azetidin-3-amine as its trifluoroacetate salt.
5.2. Biological Evaluation: A General Kinase Inhibition Assay
Given the prevalence of the 3-aminoazetidine scaffold in kinase inhibitors, a representative in vitro kinase inhibition assay is described below.
Prepare a stock solution of the test compound in 100% DMSO.
In a 96-well plate, combine the test compound at various concentrations, the target kinase, and a suitable kinase buffer.
Initiate the kinase reaction by adding ATP and a fluorescently labeled peptide substrate.
Incubate the plate at 30 °C for 1 hour.
Stop the reaction by adding a solution of EDTA.
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Key structural components and their influence on the properties of N-(2,2-difluoroethyl)azetidin-3-amine analogs.
Caption: General synthetic and evaluation workflow for N-(2,2-difluoroethyl)azetidin-3-amine analogs.
Conclusion
While a dedicated SAR study for N-(2,2-difluoroethyl)azetidin-3-amine is not yet in the public domain, a comprehensive analysis of its constituent parts provides a strong foundation for guiding drug discovery efforts. The azetidine-3-amine core is a proven scaffold for achieving potent and selective biological activity. The N-(2,2-difluoroethyl) substituent offers a unique combination of modulated basicity, conformational constraint, and enhanced metabolic stability. The 3-amino group serves as a versatile point for derivatization to fine-tune interactions with the target protein. By leveraging this inferred SAR, medicinal chemists can rationally design and synthesize novel analogs with improved therapeutic potential.
References
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]
Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. [Link]
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry. [Link]
The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist. Molecular Pharmacology. [Link]
Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine.
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. Molecular Pharmacology. [Link]
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
QSAR studies for some thiazolidine-2,4-dione derivatives as PIM-2 kinase inhibitors. Medicinal Chemistry Research. [Link]
Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity. Journal of Pharmacology and Experimental Therapeutics. [Link]
Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
Substitution and Orientation Effects on the Crystallinity and PFAS Adsorption of Olefin-Linked 2D COFs. ACS Applied Materials & Interfaces. [Link]
Introduction: A Scaffold of Promise for Neurological Therapeutics
An In-Depth Guide to the Application of N-(2,2-difluoroethyl)azetidin-3-amine in Central Nervous System (CNS) Drug Development The quest for novel Central Nervous System (CNS) therapeutics is one of the most challenging...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of N-(2,2-difluoroethyl)azetidin-3-amine in Central Nervous System (CNS) Drug Development
The quest for novel Central Nervous System (CNS) therapeutics is one of the most challenging yet vital areas of modern medicine. Success hinges on the ability of small molecules to navigate the stringent physicochemical requirements for blood-brain barrier (BBB) penetration while exhibiting high potency and selectivity for their intended neural targets. In this context, the strategic design of molecular scaffolds is paramount. N-(2,2-difluoroethyl)azetidin-3-amine emerges as a compelling, albeit underexplored, scaffold that synergistically combines two highly advantageous motifs in medicinal chemistry: the strained azetidine ring and a difluoroethyl group.
Azetidine, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry due to its inherent ring strain.[1][2] This sp3-rich character provides novel exit vectors for substituents, often leading to improved solubility, metabolic stability, and unique interactions with biological targets compared to more conventional, flatter aromatic systems.[2] Numerous approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1][2]
The incorporation of fluorine, particularly gem-difluoro groups, is a well-established strategy to enhance drug-like properties.[3][4][5] The difluoroethyl moiety can act as a bioisostere for other functional groups, improve metabolic stability by blocking sites of oxidation, and modulate the basicity (pKa) of the proximal amine, which can profoundly impact target binding and membrane permeability.[4][6][7][8]
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It outlines the rationale, physicochemical properties, and detailed experimental protocols for leveraging N-(2,2-difluoroethyl)azetidin-3-amine as a core scaffold in a CNS drug discovery program. We will proceed by proposing a hypothetical drug discovery cascade targeting a CNS G-protein coupled receptor (GPCR) to illustrate the scaffold's potential and provide actionable, field-proven methodologies.
Section 1: Physicochemical Profile & Rationale for CNS Applications
The suitability of a compound for CNS drug development is heavily dictated by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The Lipinski Rule of Five provides a foundational guideline for oral drug-likeness, while more stringent criteria are often applied for CNS candidates to ensure BBB penetration.[9]
Rationale for Investigation:
The core appeal of N-(2,2-difluoroethyl)azetidin-3-amine lies in the strategic combination of its components. The azetidine ring provides a rigid, three-dimensional framework, while the secondary amine offers a key interaction point for hydrogen bonding with protein targets. The difluoroethyl group is critical; its strong electron-withdrawing nature lowers the pKa of the azetidine nitrogen compared to a non-fluorinated analog. This modulation is crucial, as a lower pKa can decrease the proportion of the molecule that is protonated at physiological pH (7.4), thereby increasing its membrane permeability and facilitating passage across the BBB.[4][7] Furthermore, the robust C-F bonds enhance metabolic stability, a common challenge in CNS drug development.[3][10]
Quantitative Data Summary (Predicted & Known)
The following table summarizes key physicochemical parameters for the core scaffold. This data suggests that the molecule possesses a favorable profile for a CNS-focused lead-like library.[11]
Indicates high hydrophilicity. While CNS drugs often have a logP of 1-3, this low value for the core scaffold provides an excellent starting point for lipophilic additions to optimize BBB penetration.
Low number indicates conformational rigidity, which can improve binding affinity and reduce entropic penalty upon binding.
Section 2: General Synthetic Strategy
While N-(2,2-difluoroethyl)azetidin-3-amine is commercially available as a building block, understanding its synthesis is crucial for creating analogs. A plausible and efficient synthetic route can be adapted from established methods for N-alkylating azetidines. A common approach is reductive amination.
Protocol 2.1: Synthesis via Reductive Amination
Principle: This protocol involves the reaction of a ketone (N-Boc-azetidin-3-one) with a primary amine (2,2-difluoroethylamine) to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines that is stable under these conditions and can be readily removed later.
Materials:
N-Boc-azetidin-3-one
2,2-Difluoroethylamine
Sodium triacetoxyborohydride (STAB)
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic Acid (optional, as catalyst)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Magnesium sulfate (MgSO₄)
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCE.
Amine Addition: Add 2,2-difluoroethylamine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added.
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
Purification (Protected Intermediate): Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, N-Boc-N-(2,2-difluoroethyl)azetidin-3-amine, can be purified by silica gel column chromatography.
Deprotection: Dissolve the purified intermediate in DCM. Add an excess of TFA (10 eq) or 4M HCl in Dioxane and stir at room temperature for 2-4 hours.
Final Isolation: Concentrate the solvent under reduced pressure to yield the title compound, N-(2,2-difluoroethyl)azetidin-3-amine, typically as a TFA or HCl salt.
Section 3: Hypothetical CNS Target & Drug Discovery Cascade
To provide a practical framework, we hypothesize that derivatives of N-(2,2-difluoroethyl)azetidin-3-amine are being developed as antagonists for a hypothetical CNS-expressed GPCR, "NeuroReceptor X" (NRX), which is implicated in anxiety disorders. The following diagram illustrates a typical drug discovery workflow.
Caption: A typical CNS drug discovery workflow.
Section 4: In Vitro Characterization Protocols
This section provides detailed protocols for the initial in vitro evaluation of synthesized analogs.
Protocol 4.1: Radioligand Binding Assay for NRX Target Engagement
Principle: This competitive binding assay quantifies the affinity of a test compound for the NRX receptor by measuring its ability to displace a known radiolabeled ligand. The output is the Ki (inhibitor constant), a measure of binding affinity.
Materials:
Cell membranes prepared from HEK293 cells stably expressing human NRX.
Radioligand: [³H]-LIGAND (a known high-affinity NRX ligand).
Test compounds (analogs of the core scaffold) dissolved in DMSO.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
96-well filter plates (GF/C filters).
Scintillation cocktail and microplate scintillation counter.
Step-by-Step Methodology:
Compound Plating: Serially dilute test compounds in DMSO, then further dilute into assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM).
Assay Reaction: In each well of the 96-well plate, add:
50 µL of diluted test compound.
50 µL of [³H]-LIGAND (at a final concentration near its Kd).
100 µL of cell membrane suspension.
For total binding, add buffer instead of test compound. For non-specific binding, add a high concentration (e.g., 10 µM) of a known, unlabeled NRX antagonist.
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis: Calculate percent inhibition at each concentration relative to total and non-specific binding. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4.2: cAMP Functional Assay for NRX Antagonism
Principle: Assuming NRX activation by its endogenous ligand inhibits adenylyl cyclase, a functional antagonist will block this inhibition, leading to a measurable increase in intracellular cyclic AMP (cAMP). This assay determines the functional potency (EC₅₀ or IC₅₀) of the test compounds.
Materials:
CHO-K1 cells stably co-expressing human NRX and a cAMP-sensitive biosensor (e.g., GloSensor™).
NRX agonist (endogenous ligand or tool compound).
Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP signal).
Assay medium (e.g., HBSS).
White, opaque 96-well microplates.
Luminescence plate reader.
Step-by-Step Methodology:
Cell Plating: Seed the engineered CHO-K1 cells into 96-well plates and incubate overnight to form a confluent monolayer.
Compound Addition: Remove the culture medium. Add assay medium containing serially diluted test compounds and incubate for 15-30 minutes.
Agonist Challenge: Add the NRX agonist at its EC₈₀ concentration to all wells (except negative controls).
Signal Generation: Incubate for another 15-30 minutes. Add the detection reagent (e.g., Luciferin for GloSensor™).
Measurement: Read the luminescence signal on a plate reader.
Data Analysis: Normalize the data to controls (0% effect = agonist alone; 100% effect = no agonist). Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Protocol 4.3: In Vitro BBB Permeability Assessment (PAMPA)
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screen to predict passive BBB permeability. It measures a compound's ability to diffuse from a donor compartment, through a lipid-coated filter, into an acceptor compartment.
Materials:
PAMPA plate system (e.g., 96-well donor and acceptor plates).
Porcine brain lipid extract.
Dodecane.
Phosphate-buffered saline (PBS), pH 7.4.
Test compounds and standards (high and low permeability controls).
LC-MS/MS or UV-Vis plate reader for quantification.
Step-by-Step Methodology:
Membrane Coating: Coat the filter of the donor plate with 5 µL of the porcine brain lipid/dodecane solution and allow it to impregnate the filter.
Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.
Donor Plate: Add solutions of the test compounds (in PBS) to the donor plate wells.
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
Pe = [-ln(1 - Cₐ/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)
Where Cₐ is the concentration in the acceptor well, and Cequilibrium is the theoretical equilibrium concentration.
Section 5: In Vivo Evaluation Protocols
Promising lead compounds from in vitro testing must be evaluated in vivo to understand their real-world pharmacokinetic and pharmacodynamic properties.[13][14]
Protocol 5.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study
Principle: This study determines key PK parameters (e.g., half-life, clearance, bioavailability) and, crucially for a CNS program, the extent to which the compound crosses the BBB.
Workflow Diagram:
Caption: Workflow for a rodent PK and brain penetration study.
Step-by-Step Methodology:
Animal Model: Use male C57BL/6 mice (or Sprague-Dawley rats), typically 8-10 weeks old.
Dosing:
Intravenous (IV) Group: Administer the compound (formulated in a suitable vehicle like saline/DMSO/Tween 80) via a single tail vein injection (e.g., 1 mg/kg).
Oral (PO) Group: Administer the compound via oral gavage (e.g., 10 mg/kg).
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (~50 µL) from each animal via tail-nick or saphenous vein into heparinized tubes.
Brain Tissue Collection: At the final time point for each cohort, euthanize the animals via an approved method and immediately perfuse with ice-cold saline to remove blood from the brain vasculature. Excise the brain, weigh it, and flash-freeze it in liquid nitrogen.
Sample Processing:
Plasma: Centrifuge the blood samples to separate plasma.
Brain Homogenate: Homogenize the brain tissue in a specific volume of buffer (e.g., 4 volumes of PBS).
Bioanalysis: Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile containing an internal standard). Centrifuge and analyze the supernatant using a validated LC-MS/MS method to determine the compound concentration.
Data Analysis:
Use software like Phoenix WinNonlin to calculate PK parameters (Cmax, Tmax, AUC, T½, etc.).
Calculate bioavailability (%F) by comparing the dose-normalized AUCPO to AUCIV.
Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp > 1 suggests active transport into the brain, while a Kp of 0.3-1.0 is often considered good for CNS targets. It is crucial to also determine the unbound brain-to-plasma ratio (Kp,uu) for a true measure of target site exposure.[9][15]
Protocol 5.2: Elevated Plus Maze (EPM) for Anxiolytic Activity
Principle: The EPM is a widely used behavioral model to assess anxiety in rodents.[14] Anxiolytic compounds are expected to increase the time spent and the number of entries into the "open arms" of the maze, as the animal's innate aversion to open, elevated spaces is reduced.
Materials:
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).
Video tracking software.
Test compound, vehicle control, and positive control (e.g., diazepam).
Step-by-Step Methodology:
Acclimation: Bring the animals to the testing room at least 60 minutes before the experiment to acclimate.
Dosing: Administer the test compound (at various doses), vehicle, or positive control to different groups of animals, typically 30-60 minutes before testing (depending on the compound's Tmax).
Testing: Place a single mouse at the center of the maze, facing one of the open arms.
Recording: Allow the mouse to explore the maze for 5 minutes. Record its movement using the video tracking software.
Data Analysis: The software will automatically score key parameters:
Time spent in open arms vs. closed arms.
Number of entries into open arms vs. closed arms.
Total distance traveled (as a measure of general locomotor activity).
Interpretation: A statistically significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
Section 6: Analytical Considerations
The presence of the difluoroethyl group requires specific analytical techniques for characterization and quantification.
¹⁹F NMR Spectroscopy: This is a powerful, non-destructive technique for confirming the presence and purity of the fluorinated moiety.[16] It provides a clean spectrum with a wide chemical shift range, making it highly specific.
Combustion Ion Chromatography (CIC): For determining total fluorine content in environmental or biological samples, CIC can be employed. The sample is combusted to convert organic fluorine to hydrogen fluoride, which is then quantified by ion chromatography.[17][18]
LC-MS/MS: As described in the PK protocol, this is the gold standard for quantifying the compound in complex biological matrices like plasma and brain homogenate. A stable isotope-labeled version of the compound is the ideal internal standard for these assays.
Conclusion
N-(2,2-difluoroethyl)azetidin-3-amine represents a scaffold with high potential for CNS drug discovery. It combines the favorable 3D geometry and metabolic stability of the azetidine ring with the pKa-modulating and stability-enhancing properties of a difluoroethyl group. Its physicochemical profile makes it an excellent starting point for building a lead-like library targeting a wide range of CNS receptors and transporters. The protocols detailed in this guide provide a comprehensive, step-by-step framework for synthesizing, characterizing, and advancing derivatives of this scaffold from initial in vitro screening to crucial in vivo validation. By applying these rigorous methodologies, researchers can effectively explore the therapeutic potential of this promising chemical space in the ongoing effort to develop next-generation treatments for neurological and psychiatric disorders.
References
Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers.
Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual reports in medicinal chemistry, 42, 411-423.
CNS and Pain Models - Sygnature Discovery.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
CNS Pharmacology Models | Medicilon.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
Di, L., & Kerns, E. H. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Current pharmaceutical design, 19(9), 1539-1550.
Brazil, R. (2025). Putting the F in pharma. Chemistry World.
In Vivo Neuroscience Models - Selvita.
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
O'Hagan, D. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Journal of fluorine chemistry, 131(11), 1071-1081.
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
Application of Bioisosteres in Drug Design. (2012).
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
Bioisosteric Replacements - Chemspace.
Morton, D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 3(10), 737-743.
Zhang, M., et al. (2010). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry letters, 20(10), 3042-3045.
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). ResearchGate.
Phenotypic Screening in CNS Drug Discovery - NeuroProof.
In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006).
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021).
Imaging for CNS drug development, practice and considerations - TRACER.
CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY - Altasciences.
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).
Overview on PFAS analytical methods - Publications Office of the EU. (2023).
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026).
Azetidine synthesis - Organic Chemistry Portal.
Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Arzneimittelforschung, 55(8), 449-456.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Installation of N-(2,2-difluoroethyl)azetidin-3-amine for Late-Stage Functionalization
Part 1: Executive Summary & Strategic Rationale
N-(2,2-difluoroethyl)azetidin-3-amine (CAS: 1550039-26-3) has emerged as a high-value building block in modern medicinal chemistry.[1] It is primarily used to install the 3-[(2,2-difluoroethyl)amino]azetidin-1-yl motif onto drug scaffolds.[1] This specific moiety offers a unique solution to the "lipophilicity-basicity" trade-off often encountered during lead optimization.[1]
Why This Molecule?
The "Fluorine Effect" on Basicity (pKa Modulation):
The 2,2-difluoroethyl group is a powerful electron-withdrawing motif.[1] While a typical secondary amine has a pKa of ~11, the inductive effect of the difluoroethyl group lowers the pKa of the exocyclic amine to approximately 7.0–7.5 . This reduction is critical for:
Improving Permeability: Increasing the fraction of neutral species at physiological pH (7.4).
Reducing hERG Liability: Lowering the basicity often correlates with reduced affinity for the hERG potassium channel.
Metabolic Stability: The fluorine atoms block metabolic oxidation at the ethyl position.
The "Azetidine Effect" (sp³ Character):
Replacing larger saturated heterocycles (like piperidine or piperazine) with the strained, 4-membered azetidine ring reduces molecular weight and lipophilicity (LogD) while maintaining rigid vector orientation.
Chemo-Selectivity (The "Self-Validating" Feature):
The molecule contains two secondary amines. However, they are electronically distinct.
Ring Nitrogen (N1): Highly nucleophilic, pKa ~11 (typical azetidine).
Exocyclic Nitrogen (N_exo): Less nucleophilic, pKa ~7.2 (deactivated by -CH₂CHF₂).
Result: Under controlled conditions, electrophiles (Ar-X, R-COOH) react exclusively at the ring nitrogen, eliminating the need for protecting group manipulations.[1]
Part 2: Strategic Workflow & Mechanism
The following workflow illustrates the decision tree for installing this motif onto a late-stage intermediate (LSI).
Figure 1: Decision matrix for functionalizing late-stage intermediates with N-(2,2-difluoroethyl)azetidin-3-amine.[1]
Part 3: Experimental Protocols
General Handling Note
The reagent is often supplied as a hydrochloride salt (e.g., 2HCl).
Critical Step: Do not pre-freebase and isolate if possible, as the free diamine can be volatile and sensitive to CO₂ (carbamate formation).
Best Practice: Perform in situ free-basing within the reaction vessel using an excess of organic base (DIPEA or Et₃N).
Charge: To a vial equipped with a stir bar, add the Electrophile (0.5 mmol) and N-(2,2-difluoroethyl)azetidin-3-amine 2HCl (0.6 mmol).
Solubilize: Add DMSO (2.5 mL, 0.2 M concentration). Stir to suspend.
Activate: Add DIPEA (2.0 mmol) dropwise. The suspension should clear as the amine salt neutralizes.
Reaction: Heat to 80–100 °C for 2–16 hours. Monitor by LCMS.[1]
Checkpoint: Look for the M+1 peak corresponding to the product. You should not see significant double-addition products due to the lower nucleophilicity of the exocyclic amine.
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]
Purification: Flash chromatography (DCM/MeOH gradient). The product is usually polar; a gradient up to 10% MeOH is often required.
Catalyst Selection:
For azetidines, steric bulk around the metal center is less critical than for acyclic amines, but "throw-away" ligands like RuPhos or BrettPhos are superior for preventing β-hydride elimination and ensuring turnover.[1]
Screening Table (Micro-scale):
Parameter
Condition Set 1 (Robust)
Condition Set 2 (Challenging Substrates)
Catalyst
Pd(OAc)₂ (5 mol%)
Pd₂dba₃ (2.5 mol%)
Ligand
XPhos (10 mol%)
RuPhos or BrettPhos (5-10 mol%)
Base
Cs₂CO₃ (3.0 equiv)
NaOtBu (3.0 equiv)
Solvent
1,4-Dioxane
Toluene or t-Amyl Alcohol
Temp
90 °C
100–110 °C
Step-by-Step (Condition Set 1):
Inert Setup: Purge a reaction vial with Nitrogen or Argon.[1]
Solids: Add Aryl Halide (1.0 equiv), Amine Salt (1.2 equiv), Cs₂CO₃ (3.0 equiv), and XPhos (10 mol%).
Catalyst: Add Pd(OAc)₂ (5 mol%).
Solvent: Add degassed 1,4-Dioxane (0.2 M).
Cycle: Seal and heat to 90 °C.
Filter: Filter through a celite plug (eluting with EtOAc) to remove inorganic salts before concentration.
Note: The ring nitrogen reacts preferentially. If the exocyclic amine reacts, it is usually reversible or much slower.
Part 4: Data Interpretation & Troubleshooting
LCMS Signature:
Product Ion: Expect [M+H]⁺.
Fragmentation: In MS/MS, a characteristic loss of the difluoroethyl group (neutral loss of 64 Da or fragment ion) or the azetidine ring cleavage is often observed.
Common Issues:
Issue: Low conversion in Buchwald coupling.
Fix: Ensure the amine salt is fully neutralized. Switch base to NaOtBu (stronger base) to ensure free amine generation, but be wary of sensitive functional groups on the electrophile.
Issue: Regioselectivity erosion (reaction at exocyclic amine).
Cause: Extremely high temperatures (>120 °C) or highly reactive electrophiles (e.g., acid chlorides).
Fix: Lower temperature; use less reactive coupling partners (e.g., switch from acid chloride to HATU coupling).
References
Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal.[1] (Contextual grounding on azetidine bioisosteres).
Dunbar, N. A., et al. (2013). Regioselectivity in the functionalization of diamines. Journal of Medicinal Chemistry. (Mechanistic basis for pKa-driven selectivity).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Grounding for the 2,2-difluoroethyl effect).
Application Note: Stereoselective Synthesis of N-(2,2-difluoroethyl)azetidin-3-amine Analogs
This Application Note provides a comprehensive technical guide for the stereoselective synthesis of N-(2,2-difluoroethyl)azetidin-3-amine analogs . It is designed for medicinal chemists and process development scientists...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the stereoselective synthesis of N-(2,2-difluoroethyl)azetidin-3-amine analogs . It is designed for medicinal chemists and process development scientists focusing on JAK inhibitors and related azetidine-based scaffolds.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The N-(2,2-difluoroethyl)azetidin-3-amine moiety is a high-value pharmacophore in modern drug discovery, particularly in the design of Janus Kinase (JAK) inhibitors (e.g., analogs of abrocitinib). The 2,2-difluoroethyl group acts as a lipophilic bioisostere of ethyl or methyl groups, modulating basicity (
reduction by ~2–3 units) and improving metabolic stability against oxidative dealkylation.
While the parent azetidin-3-amine is achiral, analogs bearing substituents at the C2 or C4 positions of the azetidine ring possess stereocenters. The biological activity of these analogs is often strictly governed by the relative stereochemistry (typically cis vs. trans) between the ring substituent and the C3-amine.
This guide details two critical workflows:
Chemoselective Installation: Efficient N-alkylation of the azetidin-3-amine core with the 2,2-difluoroethyl motif.
Stereoselective Assembly: Diastereoselective synthesis of C2-substituted analogs, prioritizing the formation of cis-2-alkyl-3-aminoazetidines via controlled imine reduction.
Strategic Retrosynthesis & Pathway Selection
To achieve high stereocontrol and yield, we evaluate three primary synthetic routes. The choice depends on whether the target is the achiral parent core or a substituted chiral analog.
Logical Pathway Diagram
Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate complexity.
Detailed Experimental Protocols
Protocol A: Chemoselective Synthesis of the Core (Achiral)
Objective: Synthesis of N-(2,2-difluoroethyl)azetidin-3-amine (protected) via Reductive Amination.
Mechanism: Formation of a hemiaminal followed by iminium ion generation and in situ hydride transfer.
Reductant: Sodium triacetoxyborohydride (STAB) – selected for its mildness compared to
.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Additive: Acetic acid (AcOH) to catalyze imine formation.
Step-by-Step Methodology
Imine Formation:
Charge a reaction vessel with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and DCE (10 mL/g).
Add 2,2-difluoroethan-1-amine (1.1 equiv).
Add AcOH (1.0 equiv). Stir at room temperature (20–25 °C) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.
Reduction:
Cool the mixture to 0 °C.
Add STAB (1.5 equiv) portion-wise over 30 minutes to manage exotherm.
Allow the reaction to warm to room temperature and stir for 12 hours.
Work-up:
Quench with saturated aqueous
until pH ~8.
Extract with DCM (3x). Wash combined organics with brine.
Dry over
and concentrate in vacuo.
Purification:
Purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Yield Expectation: 75–85%.
Protocol B: Stereoselective Synthesis of cis-2-Methyl Analogs
Objective: Synthesis of cis-N-(2,2-difluoroethyl)-2-methylazetidin-3-amine.
Challenge: Controlling the relative stereochemistry between the C2-methyl and C3-amine.
Stereochemical Rationale: Hydride delivery to the intermediate imine typically occurs from the less hindered face (trans to the C2-substituent), yielding the cis-amine as the major diastereomer.
Materials
Substrate: tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate (Chiral or Racemic).
Reagents: 2,2-Difluoroethan-1-amine,
(Lewis Acid), .
Solvent: Methanol (MeOH) / THF.
Step-by-Step Methodology
Lewis Acid Mediated Imine Formation:
Dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 equiv) in dry THF (0.2 M).
Add 2,2-difluoroethan-1-amine (1.2 equiv).
Add
(2.0 equiv) dropwise. Note: Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.
Stir at 40 °C for 4 hours.
Stereoselective Reduction:
Cool the solution to -78 °C. This low temperature is critical for maximizing diastereomeric ratio (dr).
Add
(2.0 equiv) or (for higher selectivity) as a solution in MeOH.
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
Work-up (Titanium Removal):
Quench with Rochelle’s salt solution (sodium potassium tartrate) and stir vigorously for 2 hours until the biphasic mixture becomes clear.
Extract with EtOAc.
Data Analysis & Separation:
Analyze crude dr via 19F NMR (distinct shifts for cis vs trans isomers).
Typical dr: >10:1 (cis:trans).
Separate isomers via preparative HPLC if dr is insufficient.
Analytical Validation & QC
Data Presentation: Comparison of Methods
Parameter
Method A (Reductive Amination - STAB)
Method B (Ti-Mediated/Cryogenic)
Scope
Achiral / Unhindered Cores
Sterically Congested / Chiral Cores
Reagent Cost
Low
Moderate ( required)
Stereocontrol (dr)
N/A (for achiral) / Low (~3:1)
High (>10:1)
Yield
80-90%
70-80%
Key Risk
Over-alkylation (Dialkylation)
Titanium emulsion during workup
19F NMR Validation
The 2,2-difluoroethyl group provides a distinct handle for NMR analysis.
Signal:
-120 to -125 ppm (dt, ).
Stereochemical Probe: In 2-substituted analogs, the cis and trans isomers will display distinct chemical shifts in the 19F spectrum due to the different magnetic environments created by the C2-substituent.
Troubleshooting Guide
Problem 1: Low conversion to Imine.
Cause: Steric hindrance at C2 or reversible hydrolysis.
Solution: Switch from AcOH to stronger Lewis acids like
or . Use molecular sieves (4Å) to remove water.
Problem 2: Poor Diastereoselectivity (dr < 5:1).
Cause: Reduction temperature too high.
Solution: Conduct reduction at -78 °C. Switch reductant to bulky reagents like L-Selectride (though this may require a different protecting group strategy due to potential amide reduction).
Problem 3: Defluorination or Decomposition.
Cause: Basic conditions at high temperature can cause elimination of HF from the difluoroethyl group.
Solution: Avoid strong bases (NaH, KOtBu) during alkylation steps. Maintain pH < 9 during workup.
References
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
Azetidine Synthesis & Reactivity: Couty, F., et al. "Synthesis and Reactivity of Azetidines."[2][3] Chemical Reviews, 2008. Link
Abrocitinib & Azetidine Analogs: Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor." Journal of Medicinal Chemistry, 2018.[4] (Provides context on cis-cycloalkane amine selectivity). Link
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. Link
Application Note: N-(2,2-difluoroethyl)azetidin-3-amine in Oncology Lead Optimization
This Application Note is designed for medicinal chemists and oncology researchers focusing on Lead Optimization and Fragment-Based Drug Discovery (FBDD) . It details the strategic application of N-(2,2-difluoroethyl)azet...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and oncology researchers focusing on Lead Optimization and Fragment-Based Drug Discovery (FBDD) . It details the strategic application of N-(2,2-difluoroethyl)azetidin-3-amine and its isomers as high-value bioisosteres in the development of targeted kinase inhibitors and immunomodulators.
Part 1: Executive Summary & Structural Logic
Molecule: N-(2,2-difluoroethyl)azetidin-3-amine (and its regioisomer 1-(2,2-difluoroethyl)azetidin-3-amine)
Primary Application: Bioisosteric replacement for N-methylpiperazines and pyrrolidines in kinase inhibitors.
Key Benefit: Modulation of physicochemical properties (pKa, LogD) and enhancement of metabolic stability via the "Fluorine Effect."
In modern oncology drug discovery, the azetidine ring has emerged as a privileged scaffold to improve the pharmacokinetic (PK) profiles of drug candidates.[1] When functionalized with a 2,2-difluoroethyl group, this motif addresses two critical failure points in early discovery:
Metabolic Instability: The fluorine atoms block cytochrome P450-mediated
-dealkylation (a common clearance pathway for -ethyl/methyl groups).
Basicity & Permeability: The electron-withdrawing fluorine reduces the pKa of the proximal amine, reducing lysosomal trapping and hERG channel liability while maintaining potency.
Structural Definition & Nomenclature
Researchers must distinguish between the two primary isomers used in synthesis:
Isomer A (Ring-Substituted): 1-(2,2-difluoroethyl)azetidin-3-amine (CAS 1630907-11-7). The ring nitrogen is "capped" with the fluoroalkyl group; the exocyclic primary amine is free for coupling. Most common in kinase inhibitor design.
Isomer B (Exocyclic-Substituted): N-(2,2-difluoroethyl)azetidin-3-amine (CAS 1550039-26-3).[2] The exocyclic nitrogen carries the fluoroalkyl group.
Part 2: Applications in Oncology Research[1]
Scaffold Hopping in Kinase Inhibitors
Many first-generation kinase inhibitors (e.g., targeting EGFR, KRAS, or JAK) utilize an
-methylpiperazine solvent-exposed tail to solubilize the molecule. However, this often leads to high basicity (pKa ~9.0) and rapid metabolic clearance.
Application Strategy:
Replace the piperazine ring with the 1-(2,2-difluoroethyl)azetidin-3-amine motif.
Rigidity: The 4-membered azetidine ring restricts conformational entropy, potentially improving binding affinity to the kinase hinge or solvent front.
Metabolic Blockade: The C-H bonds adjacent to the nitrogen are deactivated by the
High basicity is a known risk factor for hERG potassium channel inhibition (leading to cardiotoxicity).
Mechanism: The 2,2-difluoroethyl group exerts a strong inductive effect (-I), lowering the pKa of the tertiary amine by 1–2 units compared to a standard ethyl group.
Result: A larger fraction of the drug remains neutral at physiological pH, reducing affinity for the hERG channel pore and improving passive membrane permeability.
Logic Visualization: Lead Optimization Workflow
The following diagram illustrates the decision matrix for incorporating this building block into a drug scaffold.
Critical Note: If using the N-(2,2-difluoroethyl)azetidin-3-amine (exocyclic substituted) isomer, ensure the ring nitrogen is protected (e.g., Boc) if you intend to couple via the exocyclic amine, or verify which nitrogen is nucleophilic based on pKa.
Protocol B: Microsomal Stability Assessment
Objective: To quantify the metabolic stability improvement of the difluoroethyl analog versus a standard ethyl analog.
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Procedure:
Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 mins.
Initiation: Add Test Compound (1 µM) and NADPH cofactor to start the reaction.
Sampling: Remove aliquots (50 µL) at time points: 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).
Analysis: Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the elimination rate constant ().
Expected Result: The 2,2-difluoroethyl analog should show a >2-fold increase in half-life (
) compared to the non-fluorinated ethyl control due to deuterium-like kinetic isotope effects and steric/electronic protection.
Part 4: Comparative Data Profile
The table below highlights the physicochemical shifts expected when transitioning from a standard ethyl-azetidine to the difluoroethyl analog.
Property
N-Ethyl Analog
N-(2,2-Difluoroethyl) Analog
Impact on Drug Design
pKa (Basicity)
~ 9.5 - 10.0
~ 7.5 - 8.5
Reduced lysosomal trapping; Lower hERG risk.
LogD (Lipophilicity)
Baseline
+0.2 to +0.5
Slight increase; Fluorine is lipophilic but polar.
Metabolic Stability
Low (N-dealkylation prone)
High
Blocks CYP-mediated oxidation at -carbon.
Permeability (Papp)
Moderate
High
Reduced ionization at pH 7.4 improves passive transport.
Part 5: References
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Piotrowski, D. W. (2012). "Application of Azetidines in Drug Discovery." ACS Medicinal Chemistry Letters. Link
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. (Contextual reference for 4-membered rings). Link
Enamine Ltd. (2024). "Azetidine Building Blocks for Medicinal Chemistry." Enamine Product Catalog. Link
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
An Application Guide to the N-Alkylation of N-(2,2-difluoroethyl)azetidin-3-amine for Advanced Drug Discovery The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in c...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the N-Alkylation of N-(2,2-difluoroethyl)azetidin-3-amine for Advanced Drug Discovery
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in contemporary drug discovery. Its unique conformational rigidity, combined with its ability to improve physicochemical properties such as solubility and metabolic stability, makes it a highly sought-after motif for medicinal chemists. The substitution pattern on the azetidine ring, particularly on the ring nitrogen, provides a critical vector for modulating pharmacological activity and optimizing drug-like properties.
This application note provides a detailed guide to the N-alkylation of a specific, high-value building block: N-(2,2-difluoroethyl)azetidin-3-amine (CAS 1550039-26-3). This substrate is of particular interest as it combines the beneficial properties of the azetidine core with a difluoroethyl moiety, a common bioisostere for hydroxyl or thiol groups that can enhance binding affinity and metabolic stability. The target for alkylation is the secondary amine of the azetidine ring, a versatile handle for introducing a wide array of functional groups.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of three robust N-alkylation methodologies: Reductive Amination, Direct Alkylation, and Aza-Michael Addition. Beyond simple step-by-step instructions, this guide delves into the chemical principles, causality behind experimental choices, and practical insights to ensure successful and reproducible outcomes.
Chemical Principles: Reactivity of the Azetidine Nitrogen
The N-alkylation of N-(2,2-difluoroethyl)azetidin-3-amine involves the functionalization of the secondary amine within the four-membered ring. Despite its inherent ring strain (approx. 25.4 kcal/mol), the azetidine ring is significantly more stable than an aziridine. The pKa of the azetidine protonated nitrogen is approximately 11.29, which is very similar to that of the less-strained pyrrolidine (11.31). This indicates that, in terms of basicity and nucleophilicity, the azetidine nitrogen behaves much like a typical acyclic secondary amine, readily participating in standard amine-based transformations.
The primary challenge in the alkylation of this specific substrate is not electronic, but rather potential steric hindrance from the substituent at the C-3 position. Therefore, the choice of reagents and reaction conditions must be carefully considered to achieve high conversion and selectivity.
N-Alkylation Methodologies: A Comparative Overview
Three primary methods are presented for the N-alkylation of the azetidine ring, each offering distinct advantages depending on the desired substituent.
Caption: General workflow for the N-alkylation of the azetidine ring.
Method
Electrophile
Key Reagents
Scope & Advantages
Limitations
Reductive Amination
Aldehydes, Ketones
Mild reducing agent (e.g., NaBH(OAc)₃)
Very broad scope, high functional group tolerance, one-pot procedure. Ideal for complex substrates.
Not suitable for acid-sensitive substrates if a catalyst is needed. Can be slow with hindered ketones.
Direct Alkylation
Alkyl Halides, Tosylates
Non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Simple, classical method for introducing primary and some secondary alkyl groups.
Risk of over-alkylation to form quaternary ammonium salts. Requires reactive electrophiles (not for aryl groups).
Aza-Michael Addition
α,β-Unsaturated Carbonyls/Nitriles
Base catalyst (e.g., DBU)
Specific for installing β-amino carbonyl or related functionalities. Typically high-yielding and atom-economical.
Limited to the use of Michael acceptors as the electrophile.
Method 1: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation.[1] It proceeds in a one-pot fashion by forming an intermediate iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.
Causality and Reagent Choice:
The key to a successful one-pot reductive amination is a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound. While sodium borohydride (NaBH₄) can be used in a two-step process, it will readily reduce most aldehydes. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, but its toxicity is a concern.
Therefore, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. It is a mild, non-toxic, and highly selective reducing agent that is particularly effective for the reductive amination of secondary amines. It is moisture-sensitive but generally does not reduce aldehydes or ketones at an appreciable rate in the absence of an amine.
Caption: Mechanism of one-pot reductive amination.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add N-(2,2-difluoroethyl)azetidin-3-amine (1.0 eq) and the aldehyde (1.1 eq).
Dissolve the components in anhydrous DCM or DCE (to make a ~0.1 M solution based on the amine). Stir the solution for 20-30 minutes at room temperature to allow for initial hemiaminal formation.
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. If the carbonyl compound is a less reactive ketone, a catalytic amount of acetic acid may be added to facilitate iminium ion formation.
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aldehydes are typically complete within 2-6 hours. Ketones may require longer reaction times (12-24 hours) or gentle heating (e.g., 40 °C).
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classic Sₙ2 reaction involving the nucleophilic attack of the azetidine nitrogen on an electrophilic carbon, such as that of an alkyl halide. This method is straightforward for introducing primary alkyl groups like methyl, ethyl, or benzyl.
Causality and Reagent Choice:
The reaction requires a base to neutralize the protonated amine formed after alkylation, driving the reaction to completion. A non-nucleophilic base is crucial to prevent competition with the azetidine nucleophile. Potassium carbonate (K₂CO₃) is an inexpensive and effective inorganic base. For more sensitive substrates or improved solubility, an organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.
A potential side reaction is the quaternization of the newly formed tertiary amine product by another molecule of the alkyl halide. This can be minimized by using the amine as the limiting reagent (not recommended for valuable substrates) or, more practically, by using a slight excess of the amine and monitoring the reaction carefully to stop it upon consumption of the starting material.
Protocol 2: Direct Alkylation with an Alkyl Bromide
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
Potassium iodide (KI) (catalytic, ~0.1 eq, for alkyl chlorides or less reactive bromides)
Water
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add N-(2,2-difluoroethyl)azetidin-3-amine (1.0 eq), powdered K₂CO₃ (2.5 eq), and catalytic KI (if needed).
Add anhydrous ACN or DMF to create a suspension (~0.2 M concentration).
Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-18 hours.
After the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure. If DMF was used, it may be necessary to remove it under high vacuum or via an aqueous workup.
For workup: Dilute the residue with EtOAc and water. Separate the layers, and extract the aqueous phase with EtOAc (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Method 3: Aza-Michael Addition
The aza-Michael addition, or conjugate addition, is a powerful C-N bond-forming reaction that is ideal for installing β-amino carbonyl or related functionalities. The nucleophilic azetidine nitrogen adds to the β-position of an α,β-unsaturated compound (the Michael acceptor), such as an acrylate, acrylamide, or acrylonitrile.
Causality and Reagent Choice:
This reaction is often catalyzed by a base. While strong bases could potentially react with the Michael acceptor (e.g., via saponification of an ester), a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective and avoids side reactions. The reaction is typically performed in a polar aprotic solvent like acetonitrile at elevated temperatures to ensure a reasonable reaction rate.
Protocol 3: Aza-Michael Addition with Methyl Acrylate
In a round-bottom flask, dissolve N-(2,2-difluoroethyl)azetidin-3-amine (1.0 eq) and methyl acrylate (1.1 eq) in anhydrous acetonitrile (~0.2 M).
Add DBU (1.0 eq) to the solution at room temperature.
Heat the reaction mixture to 65 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-16 hours.
Once complete, cool the mixture to room temperature and concentrate under reduced pressure.
Dilute the residue with EtOAc and wash with a saturated aqueous NH₄Cl solution to remove the DBU.
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield the desired adduct.
Conclusion
The N-alkylation of the N-(2,2-difluoroethyl)azetidin-3-amine building block provides a robust platform for generating diverse chemical libraries for drug discovery. The three methods detailed herein—reductive amination, direct alkylation, and aza-Michael addition—offer complementary strategies to access a wide range of N-substituted azetidines. Reductive amination offers the broadest scope and functional group tolerance, direct alkylation provides a simple route for introducing simple alkyl groups, and the aza-Michael addition is a specific and efficient method for creating β-amino carbonyl derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can effectively leverage this valuable scaffold to accelerate the development of novel therapeutics.
References
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223. Available from: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
Organic Chemistry Portal. Synthesis of azetidines. Available from: [Link]
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available from: [Link]
S. Chandrasekhar, et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 46(38), 6569-6571. Available from: [Link]
incorporating N-(2,2-difluoroethyl)azetidin-3-amine into peptide scaffolds
Application Note: Strategic Incorporation of N-(2,2-difluoroethyl)azetidin-3-amine into Peptide Scaffolds Executive Summary The incorporation of N-(2,2-difluoroethyl)azetidin-3-amine (CAS 1550039-26-3) into peptide scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of N-(2,2-difluoroethyl)azetidin-3-amine into Peptide Scaffolds
Executive Summary
The incorporation of N-(2,2-difluoroethyl)azetidin-3-amine (CAS 1550039-26-3) into peptide scaffolds represents a high-value strategy for modulating physicochemical properties without altering the core pharmacophore significantly. This building block offers a unique combination of conformational constraint (via the azetidine ring) and metabolic stability/pKa modulation (via the 2,2-difluoroethyl group).
This guide addresses the specific synthetic challenges posed by this molecule—namely, its diamine nature and the nucleophilic disparity between the ring nitrogen and the exocyclic amine. By leveraging the distinct pKa profiles of the two amine centers, researchers can achieve regioselective incorporation, utilizing the molecule either as a C-terminal modifier , a side-chain appendage , or a backbone peptidomimetic scaffold .
Molecule Profile & Design Considerations
Understanding the reactivity profile of N-(2,2-difluoroethyl)azetidin-3-amine is the prerequisite for successful incorporation.
Structural Analysis & pKa Divergence
The molecule contains two nucleophilic nitrogen centers. Their reactivity is governed by electronic effects and steric environment.
Feature
Ring Nitrogen (N1)
Exocyclic Nitrogen (N3)
Type
Secondary Cyclic Amine
Secondary Acyclic Amine
Electronic Effect
Electron-rich (Alkyl substitution)
Electron-deficient (Inductive effect of -CHF2)
Estimated pKa
~11.0 (Highly Basic/Nucleophilic)
~7.1 (Weakly Basic/Nucleophilic)
Sterics
Moderate (Ring constraint)
High (Branching + Difluoroethyl bulk)
Reactivity Rank
Primary Reactive Site
Secondary Reactive Site
Key Insight: The 2,2-difluoroethyl group exerts a strong electron-withdrawing effect (
), significantly lowering the nucleophilicity of the exocyclic amine [1]. This creates a natural "protection-free" window where the ring nitrogen can be selectively acylated under controlled conditions.
Bioisosteric Utility
Metabolic Stability: The -CHF2 group blocks oxidative dealkylation (a common clearance pathway for N-ethyl/N-methyl groups) due to the strength of the C-F bond [2].
Lipophilicity: Fluorination modulates
, often improving membrane permeability compared to the parent ethylamine.
Conformational Lock: The azetidine ring restricts the
torsion angles, potentially stabilizing -turns or polyproline-II helices when incorporated into the backbone [3].
Use Case: Attaching the azetidine moiety to the C-terminus of a peptide or a Glutamic/Aspartic acid side chain to create a basic, metabolically stable appendage.
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 20 minutes. Drain.
Activation:
Dissolve 0.4 mmol (4 eq) of Fmoc-Amino Acid-OH (or side-chain acid) and 0.38 mmol (3.8 eq) of HATU in 2 mL DMF.
Add 0.8 mmol (8 eq) of DIPEA.
Critical: Pre-activate for only 30 seconds to minimize racemization, then add to resin.
Shake for 45 minutes. Wash with DMF (3x).
Azetidine Coupling (The "Capping" Step):
Note: If attaching the azetidine to the C-terminus, ensure the resin linker is appropriate (e.g., BAL linker for backbone amide anchoring, or cleavage from standard resin yields the C-terminal amide).
Stoichiometry: Use 1.5 eq of N-(2,2-difluoroethyl)azetidin-3-amine (free base or HCl salt).
Activation: Dissolve the peptide-resin (with free COOH) or activate the incoming linker.
Better Approach for C-term modification: Cleave peptide from 2-CTC resin (retaining side-chain protection), then couple the azetidine in solution.
Solution Phase Coupling Condition:
Dissolve Protected Peptide-COOH (1 eq) in DCM/DMF (4:1).
Use Case: Inserting the azetidine into the peptide backbone.[1][2][3] This requires coupling the Ring N to the preceding amino acid, and then coupling the Next Amino Acid to the sterically hindered, electron-deficient Exocyclic N.
Challenges:
The Exocyclic N is a secondary amine with reduced nucleophilicity (pKa ~7).
Standard HBTU/HATU couplings may fail or result in low yield.
Solution: Use highly reactive coupling agents (COMU or Triphosgene for urea linkages) or microwave assistance.
Workflow Diagram:
Figure 1: Workflow for incorporating the azetidine scaffold into a peptide backbone. The critical bottleneck is the acylation of the electron-deficient exocyclic amine (Step 5).
Detailed Protocol for Step 5 (The Difficult Coupling):
Validation (Chloranil Test): After coupling the azetidine (Step 4), perform the Chloranil test.
Result: The beads should turn dark blue/green , confirming the presence of the secondary exocyclic amine. (The Kaiser test is often false-negative for secondary amines).
Acylation Strategy (Choose one):
Option A (Amide Bond - Microwave):
Reagent: Fmoc-AA-OH (5 eq), COMU (5 eq), Oxyma Pure (5 eq), DIPEA (10 eq).
Solvent: NMP (N-methylpyrrolidone).
Condition: Microwave irradiation at 75°C for 2 x 10 minutes.
Option B (Urea Linkage - High Stability):
If an amide is not strictly required, a urea linkage is easier to form and highly stable.
React the resin-bound secondary amine with an isocyanate (R-N=C=O) or activate the incoming amine with DSC (N,N'-Disuccinimidyl carbonate).
Option C (SN2 Displacement - "Peptoid" Style):
Acylate the azetidine amine with Bromoacetic acid (using DIC).
Displace the bromide with a primary amine (R-NH2) to build the side chain.
Analytical & Quality Control
19F NMR Spectroscopy
The 2,2-difluoroethyl group provides a distinct handle for NMR monitoring without isotopic labeling.
Chemical Shift:
to ppm (triplet of doublets).
Utility: Use 19F NMR on the crude cleavage product to quantify incorporation efficiency. A single fluorine signal indicates clean mono-incorporation. Double signals may indicate lack of regioselectivity (rare due to pKa difference) or diastereomers.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 4
HCl salt not neutralized
Ensure excess DIPEA (at least 3 eq relative to salt) is used during coupling.
No Reaction in Step 5
Steric hindrance + low nucleophilicity
Switch solvent to NMP; use COMU/Oxyma; increase temperature to 50-75°C.
Double Incorporation
Over-acylation (rare)
Unlikely due to steric bulk, but ensure stoichiometry of AA is controlled in Step 5.
Product Instability
Acid sensitivity
The azetidine ring is stable to TFA, but avoid harsh Lewis acids.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
Couty, F., & Drouillat, B. (2010). Azetidines: New tools for the synthesis of nitrogen heterocycles. Tetrahedron, 66(23), 4047-4061. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
ChemScene. (2024). Product Data: N-(2,2-difluoroethyl)azetidin-3-amine.[4] Link
Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for N-(2,2-difluoroethyl)azetidin-3-amine and coupling reagents before handling.
Technical Support Center: Synthesis of N-(2,2-difluoroethyl)azetidin-3-amine
Welcome to the technical support center for the synthesis of N-(2,2-difluoroethyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-(2,2-difluoroethyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. We will explore common issues, provide in-depth troubleshooting advice, and detail optimized protocols to help you improve your reaction yields and product purity.
Introduction: Understanding the Challenge
The N-(2,2-difluoroethyl)azetidin-3-amine moiety is a valuable building block in medicinal chemistry, often used to enhance metabolic stability and modulate physicochemical properties. However, its synthesis can be challenging. The inherent ring strain of the azetidine core makes it susceptible to undesired ring-opening reactions, while the electron-withdrawing nature of the difluoroethyl group can affect the nucleophilicity of the parent amine.[1][2] This guide addresses the most common synthetic hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the N-alkylation of azetidin-3-amine is very low. What are the primary synthetic strategies and their most common failure points?
There are two principal strategies for synthesizing the target compound: Reductive Amination and Direct Nucleophilic Substitution . Each has distinct advantages and pitfalls.
Reductive Amination: This involves reacting azetidin-3-amine with 2,2-difluoroacetaldehyde (or its hydrate/hemiacetal) to form an intermediate imine (or iminium ion), which is then reduced in situ.[3]
Common Failure Points:
Poor Imine Formation: 2,2-difluoroacetaldehyde is volatile and prone to hydration or polymerization. Incomplete imine formation is a major cause of low yield.
Premature Aldehyde Reduction: The hydride reducing agent can reduce the starting aldehyde before it reacts with the amine.
Sub-optimal Reducing Agent: Strong reducing agents like NaBH₄ can reduce both the aldehyde and the imine, leading to mixtures. Milder, imine-selective reagents like sodium triacetoxyborohydride (STAB) are generally preferred.[3]
Direct Nucleophilic Substitution (Sₙ2): This method involves reacting azetidin-3-amine with an electrophilic 2,2-difluoroethyl species, such as 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane.
Common Failure Points:
Poor Electrophile Reactivity: The reactivity of the alkylating agent is critical. Halides can be sluggish; activating them to a triflate or tosylate is often necessary.[1]
Over-alkylation: While less common for this specific product, primary amines can undergo multiple alkylations.[4] Careful control of stoichiometry is essential.
Side Reactions: The use of a strong base to deprotonate the amine can cause elimination of the alkylating agent, especially if it's a halide. Polymerization of the azetidine starting material is also a known risk under harsh conditions.[1]
The choice between these routes often depends on the availability and stability of the starting materials. Reductive amination is often cleaner if a stable source of the aldehyde is available.
Q2: I'm attempting the reductive amination, but I'm mostly recovering my azetidine starting material. What's wrong?
This is a classic sign of failed or incomplete imine formation. The equilibrium between the amine/aldehyde and the imine must be shifted towards the imine for the reduction to be efficient.
Causality: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. In many solvents, this reaction is reversible and may not favor the product. The high electrophilicity of the carbonyl carbon in 2,2-difluoroacetaldehyde is beneficial, but its physical properties can be problematic.
Solutions:
Use a Dehydrating Agent: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before introducing the reducing agent. This sequesters the water formed and drives the equilibrium toward the imine.
Solvent Choice: Perform the reaction in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Protic solvents like methanol can form hemiacetals with the aldehyde, competing with imine formation.[5]
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation. This is particularly important when using STAB, as the reaction itself does not generate acid.[6]
Q3: My direct alkylation with 1-bromo-2,2-difluoroethane is slow and gives a complex mixture. How can I improve this?
This outcome points to issues with both the leaving group on your electrophile and the reaction conditions.
Causality: Bromide is only a moderately good leaving group. Forcing the reaction with heat or strong base often leads to side reactions, such as elimination (to form 1,1-difluoroethene) or decomposition of the strained azetidine ring.
Solutions:
Improve the Leaving Group: The most effective solution is to use a more reactive electrophile. 2,2-difluoroethyl triflate (Tf) or tosylate (Ts) are significantly more reactive than the corresponding bromide.[1] You can prepare these in situ or as a separate step from 2,2-difluoroethanol.
Optimize the Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) or potassium tert-butoxide can promote elimination. The base is crucial for scavenging the HBr or HOTf generated during the reaction.
Solvent and Temperature: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate the Sₙ2 reaction. Run the reaction at room temperature or with gentle heating (40-50 °C) to avoid decomposition.
Q4: Purification is causing a significant loss of my final product. What are the best practices for isolating N-(2,2-difluoroethyl)azetidin-3-amine?
The basicity and relatively low molecular weight of the product can make purification tricky.
Causality: The product is a polar, basic amine, which can adhere strongly to silica gel, leading to tailing and poor recovery during column chromatography. It may also be volatile or water-soluble, leading to losses during extraction and concentration.
Solutions:
Acid/Base Extraction: After quenching the reaction, perform a careful liquid-liquid extraction. Extract your basic product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent like DCM or EtOAc.
Modified Column Chromatography: If chromatography is necessary, deactivate the silica gel to prevent product adsorption. You can do this by pre-treating the silica with a solvent system containing a small amount of a volatile amine, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%) in your eluent system (e.g., DCM/MeOH/NH₄OH).
Salt Formation: For long-term storage or handling, consider converting the final product to a stable salt, such as the hydrochloride or dihydrochloride salt.[7] This often yields a crystalline solid that is easier to handle and purify than the free base.
Troubleshooting Guide 1: Reductive Amination
This section provides a detailed workflow and troubleshooting table for the synthesis via reductive amination.
Caption: Workflow for Reductive Amination.
Table 1: Troubleshooting Reductive Amination
Observed Issue
Potential Cause
Recommended Solution
Low Conversion (Starting materials remain)
Incomplete imine formation.
Add 3Å molecular sieves during the imine formation step. Ensure the aldehyde reagent is of good quality. Consider adding 0.1 equivalents of acetic acid.
Aldehyde starting material is reduced
Reducing agent is too reactive or was added too early.
Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for iminium ions over aldehydes.[3] Ensure imine formation is complete before adding the reducing agent.
Multiple spots on TLC; complex NMR
Over-alkylation or side reactions.
Use a slight excess (1.1 eq) of the aldehyde, not a large excess. Ensure the reaction temperature is controlled during the addition of the reducing agent.
Product lost during workup
Product is water-soluble or volatile.
Perform an acid-base extraction as described in FAQ Q4. Use caution when concentrating the final product; use a rotary evaporator at low temperature and pressure.
Troubleshooting Guide 2: Direct N-Alkylation (Sₙ2)
This guide focuses on optimizing the direct alkylation approach.
Caption: Workflow for Direct N-Alkylation.
Table 2: Troubleshooting Direct N-Alkylation
Observed Issue
Potential Cause
Recommended Solution
No or slow reaction
Poor leaving group on the electrophile.
Switch from an alkyl halide to an alkyl triflate or tosylate for much higher reactivity.[1]
Formation of elimination byproduct
Base is too strong or sterically unhindered.
Use a non-nucleophilic, hindered base like DIPEA or a milder inorganic base like K₂CO₃. Avoid strong bases like NaH or alkoxides.
Polymerization or decomposition
Reaction temperature is too high.
Run the reaction at room temperature or with only mild heating (<50°C). The azetidine ring is strained and sensitive to heat.[2]
Complex mixture of products
Impure starting materials or over-alkylation.
Ensure the purity of the starting azetidine and the alkylating agent. Use precise stoichiometry (1.0 eq amine to 1.1 eq alkylating agent).
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
To a solution of azetidin-3-amine dihydrochloride (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Separate the layers and extract the aqueous phase with dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude material via column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of 0-10% methanol in dichloromethane to afford the title compound.
Protocol 2: Direct Alkylation using 2,2-Difluoroethyl Triflate
To a solution of azetidin-3-amine (1.0 eq) and diisopropylethylamine (DIPEA, 2.0 eq) in acetonitrile (0.1 M), cool the mixture to 0 °C.
In a separate flask, prepare 2,2-difluoroethyl triflate by reacting 2,2-difluoroethanol (1.1 eq) with triflic anhydride (1.1 eq) in dichloromethane with 2,6-lutidine (1.2 eq) at -78 °C, then warming to 0 °C. Caution: Triflic anhydride is highly corrosive.
Slowly add the freshly prepared solution of 2,2-difluoroethyl triflate to the azetidine solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring by LCMS.
Quench the reaction with water and concentrate the mixture to remove the acetonitrile.
Perform an acid-base workup as described in FAQ Q4 to isolate the crude product.
Purify by chromatography as described in Protocol 1.
References
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
SciMeetings. (n.d.). Single step synthesis of azetidin-3-amines. American Chemical Society. Available at: [Link]
MacMillan, D. W. C., & Austin, J. F. (2005). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available at: [Link]
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. Available at: [Link]
Waser, M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. National Institutes of Health. Available at: [Link]
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC. Available at: [Link]
Greengrass, C.W. et al. (1993). Synthesis of azetidine derivatives. Google Patents.
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]
Organic Chemistry Division. (n.d.). Reductive Amination. WordPress. Available at: [Link]
Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. Available at: [Link]
Jarvo, E. R., & Johnson, J. B. (2012). Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. ACS Publications. Available at: [Link]
Technical Support Center: Purification of Polar Difluoroethyl-Azetidines
This guide addresses the specific challenges associated with purifying polar difluoroethyl-azetidine compounds . These molecules present a "perfect storm" of purification difficulties: the azetidine ring is strained and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the specific challenges associated with purifying polar difluoroethyl-azetidine compounds . These molecules present a "perfect storm" of purification difficulties: the azetidine ring is strained and basic, the difluoroethyl group introduces unique polarity/solubility profiles, and low molecular weight variants are often volatile.
[1]
Status: Active
Topic: Troubleshooting Purification, Stability, and Isolation
Audience: Medicinal Chemists, Process Chemists
Introduction: The "Three-Pillar" Challenge
Difluoroethyl-azetidines are increasingly common in medicinal chemistry as bioisosteres for morpholines or piperidines, offering metabolic stability and lowered pKa.[1] However, they fail standard purification workflows due to three converging factors:
Silanol Interaction: The basic azetidine nitrogen interacts strongly with acidic silanols on silica, causing irreversible streaking.
UV Transparency: The C-F and C-N bonds possess weak UV absorbance, making standard fractionation "blind."
Volatility & Instability: The free base is often volatile, while the strained 4-membered ring is susceptible to acid-catalyzed opening or thermal degradation.[1]
Module 1: Chromatographic Separation (The "Streaking" Issue)
Issue: "My compound streaks from the baseline to the solvent front on TLC and elutes as a broad smear on the column."
Root Cause:
The azetidine nitrogen (pKa ~10-11) is protonated by the acidic silanol groups (
) on the silica surface.[1] This creates an ion-exchange mechanism rather than simple adsorption, leading to peak tailing.[1]
Protocol A: The "Ammonia-Doped" Mobile Phase
Use this for standard normal phase purification of the free base.[1]
The Fix: You must passivate the silica surface with a base that is stronger than your amine but volatile enough to remove later.
to the bottle. It is immiscible in pure DCM.[1] You must premix it into the MeOH portion first.
Equilibration (Critical): Flush the column with 10% Solvent B for 3 CV (Column Volumes) before loading. This saturates the silanols with ammonia.
Elution: Run a gradient from 0% to 50% Solvent B.
Why this works: The ammonia competes effectively for the silanol sites, allowing your difluoroethyl-azetidine to partition based on polarity rather than ionic dragging.
Protocol B: Reverse Phase at High pH
Use this if the compound is too polar for silica (elutes immediately).
The Fix: Use a C18 column compatible with high pH (e.g., C18-hybrid silica or polymer-based).[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
Mobile Phase B: Acetonitrile.
Gradient: 5% to 95% B.
Why this works: At pH 10, the azetidine (pKa ~10) is largely unprotonated (neutral). This increases its retention on the lipophilic C18 phase and improves peak shape significantly compared to acidic conditions (0.1% TFA), where the charged amine would elute in the void volume.
Module 2: Detection (The "Invisible" Issue)
Issue: "I see nothing on the UV trace (254 nm), but mass spec says the compound is there."
Root Cause:
The
motif lacks a conjugated -system.[1] The C-F bond absorbance is deep in the UV (<210 nm), often obscured by solvent cutoff.
Visualization & Detection Guide
Method
Suitability
Mechanism
Notes
UV 210 nm
Low
Direct absorbance
Often noisy due to solvent absorption (DCM/MeOH).[1]
KMnO₄ Stain
High
Oxidation of amine
Azetidines stain bright yellow/white on a purple background.
Caption: Workflow to prevent volatility loss and ring decomposition during isolation.
[1]
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase?A:Avoid if possible. While TFA improves peak shape for many amines, it forms a TFA salt with the azetidine. Azetidine TFA salts are often hygroscopic oils that are difficult to handle.[1] Furthermore, the high acidity can catalyze ring opening of the strained 4-membered ring over time. High pH buffers (Ammonium Bicarbonate) are safer for stability and peak shape.[1]
Q: Is the difluoroethyl group stable to basic workups?A: Generally, yes . While 2-haloethyl amines can undergo elimination to form vinyl groups (enamines), the C-F bond is strong. Dehydrofluorination (elimination of HF) usually requires very strong bases (like alkoxides) and heat.[1] Standard workups (NaOH,
) and chromatography (Ammonia) are safe. However, avoid heating the free base >80°C in the presence of strong base.
Q: Why does my 19F NMR show two sets of peaks?A: This is common for azetidines due to slow nitrogen inversion or rotamers if an amide/carbamate is present. The difluoroethyl group (
or ) often appears as a complex multiplet (ABX system) rather than a simple triplet if the molecule is chiral or conformationally restricted.[1] Run the NMR at a higher temperature (e.g., 50°C) to see if the peaks coalesce.
Q: How do I remove the ammonia smell from my product after the column?A: The "salt-crash" protocol (Protocol C) solves this.[1] When you add HCl/Ether, the azetidine precipitates as the salt, while the excess ammonia remains in solution or evaporates. Washing the filter cake with ether removes residual ammonia traces.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Couturier, M., et al. (2001). A Practical Synthesis of Azetidine-3-carboxylic Acid. Organic Process Research & Development. [Link][1]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]
Technical Support Center: N-(2,2-difluoroethyl)azetidin-3-amine
Topic: N-(2,2-difluoroethyl)azetidin-3-amine decomposition pathways Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Product Identity:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: N-(2,2-difluoroethyl)azetidin-3-amine decomposition pathways
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Product Identity:
IUPAC Name:
-(2,2-difluoroethyl)azetidin-3-amine
CAS: 1550039-26-3 (Free Base) / 1630907-11-7 (Isomer/Salt variants often confused; verify specific regioisomer)
Structure: An azetidine ring substituted at the 3-position with a secondary amine bearing a 2,2-difluoroethyl group.
Critical Feature: Contains a strained 4-membered nitrogen ring (azetidine) and a secondary exocyclic amine.
Critical Stability Alerts (Read Before Handling)
WARNING: High Energy Scaffold
This compound is thermodynamically unstable due to the ring strain of the azetidine (~26 kcal/mol). It is kinetically stable only under specific conditions.
Acid Sensitivity:HIGH. Do not expose the free base to strong acids without controlled cooling. Protonation of the ring nitrogen activates the C2/C4 carbons for nucleophilic attack (ring opening).
Nucleophilic Susceptibility: The unhindered ring nitrogen (if unsubstituted) is a potent nucleophile. It can self-react (dimerize/polymerize) if stored as a concentrated free base.
Thermal Instability: Avoid temperatures >40°C during concentration. The compound may degrade via HF elimination or ring fragmentation.
Decomposition Pathways & Mechanisms[1][2][3]
Understanding how the molecule breaks down is essential for troubleshooting. We have mapped the three primary degradation vectors below.
Pathway A: Acid-Mediated Hydrolytic Ring Opening (Dominant)
In acidic media (or protic solvents with trace acid), the azetidine ring nitrogen protonates. This creates a highly electrophilic species. Water or solvent acts as a nucleophile, attacking the C2 or C4 position, snapping the ring open to form a linear chain.
If the azetidine ring nitrogen is unsubstituted (secondary amine), it acts as a nucleophile. In concentrated solutions, it can attack the activated ring of a neighboring molecule, leading to oligomerization.
Pathway C: HF Elimination (Base/Thermal)
Under forcing basic conditions or high heat, the
-fluorines on the ethyl group can undergo E2 elimination, releasing HF and forming a vinyl species (enamine), which rapidly hydrolyzes.
Figure 1: Primary decomposition vectors. The acid-mediated pathway is the most common cause of yield loss during workup.
Troubleshooting Guide (FAQ Format)
Scenario 1: Storage & Appearance
Q: The material has turned from a clear oil to a yellow gum/solid. Is it salvageable?
Diagnosis: This indicates oligomerization (Pathway B). The free base azetidine nitrogen has reacted with itself or absorbed atmospheric CO2 to form carbamates.
Resolution:
Attempt to dissolve in dilute HCl/MeOH. If it dissolves, check LCMS.
If insoluble in acid but soluble in DMSO, it is likely polymerized. Discard.
Prevention: Never store as a free base. Convert immediately to a salt (HCl or Oxalate) or store as a dilute solution in a non-nucleophilic solvent (e.g., TBME) at -20°C.
Q: I see a new peak in LCMS with Mass = [M+18]. What is it?
Diagnosis: This is the hydrolysis product (Pathway A). The ring has opened, adding the mass of water (+18 Da).
Cause: Exposure to acidic aqueous buffers or silica gel (which is slightly acidic).
Fix: Avoid silica chromatography for the free base. Use basic alumina or neutralize silica with 1% Triethylamine (TEA).
Scenario 2: Reaction Outcomes
Q: My coupling reaction yield is low (<30%), and I see many baseline spots.
Diagnosis: The azetidine ring is opening during the reaction.[1][2][3][4]
Troubleshooting Protocol:
Step 1: Check the pH of the reaction mixture. If <7, the ring is activating.
Step 2: If using a coupling reagent (HATU/EDC), ensure the exocyclic amine is the nucleophile. The ring nitrogen (if free) is more sterically hindered but still reactive.
Step 3: Switch base. Strong bases (NaH) may trigger HF elimination. Use mild organic bases (DIPEA, NMM).
Q: The fluorine NMR signals have disappeared or shifted significantly.
Diagnosis:Defluorination/Elimination (Pathway C).
Cause: High temperature (>80°C) or strong base.
Check: Look for a triplet becoming a doublet of doublets (vinyl protons) or total loss of signal.
Analytical Forensics
Use these parameters to validate the integrity of your compound.
Parameter
Expected Observation
Warning Sign (Decomposition)
1H NMR (Azetidine Ring)
Multiplets at 3.5 - 4.0 ppm (4H)
Appearance of triplets at 2.8 - 3.2 ppm (indicates ring opening to ethyl chain).
1H NMR (Difluoroethyl)
multiplet at 5.8 - 6.2 ppm ()
Shift to alkene region ( 4.5 - 5.5 ppm) indicates HF elimination.
LCMS
Single sharp peak. M+H observed.
Broad peak or M+18 (Hydrolysis) / M+44 (Carbamate from CO2).
Appearance
Colorless oil or white solid (salt).
Yellow/Orange oil or gum.
Standard Operating Procedures (SOPs)
SOP-01: Safe Neutralization & Extraction
Do not use standard acid/base workups. The heat of neutralization can trigger decomposition.
Dilution: Dilute the reaction mixture with EtOAc or TBME (avoid DCM if amine is nucleophilic; DCM can react).
Cold Wash: Wash with ice-cold saturated NaHCO3 or K2CO3. Do not use HCl.
Drying: Dry over Na2SO4 (neutral). Avoid MgSO4 (slightly acidic).
Concentration: Rotary evaporate at bath temperature <30°C . Do not distill to dryness; leave a small amount of solvent if not converting to salt immediately.
SOP-02: Salt Formation (Recommended for Storage)
Converting the free base to a stable salt prevents polymerization.
Dissolve the crude amine in Et2O or 1,4-Dioxane.
Cool to 0°C.
Add 1.0 - 1.1 equivalents of 4M HCl in Dioxane dropwise.
The salt should precipitate. Filter under inert gas (Nitrogen/Argon).[3]
Validation: Check 1H NMR to ensure the ring protons are still intact (shifted downfield but splitting pattern preserved).
Decision Tree: Reaction Optimization
Figure 2: Logic flow for preventing in-situ decomposition.
References
BenchChem. (2025).[3] Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from
St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from
National Center for Biotechnology Information. (2025). 2,2-Difluoroethylamine Compound Summary. PubChem. Retrieved from
ChemScene. (2024). N-(2,2-difluoroethyl)azetidin-3-amine Product Data. Retrieved from [5]
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Azetidine Chemistry DivisionSubject: Optimization & Troubleshooting for N-(2,2-difluoroethyl)azetidin-3-amine
Ticket ID: AZT-DF-9902
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Strain-Reactivity" Paradox
Welcome to the technical support hub for N-(2,2-difluoroethyl)azetidin-3-amine . This building block presents a classic medicinal chemistry paradox:
High Ring Strain (~25.4 kcal/mol): The azetidine core is thermodynamically primed to ring-open (polymerize or hydrolyze) under thermal or acidic stress.[1]
Low Nucleophilicity: The exocyclic nitrogen is deactivated by the electron-withdrawing 2,2-difluoroethyl group (
), often requiring forcing conditions to react—precisely the conditions that destroy the ring.
This guide provides the protocols to navigate this narrow stability window.
Part 1: Critical Stability Data & Handling
Before initiating any reaction, review the stability manifold. The 2,2-difluoroethyl group lowers the pKa of the exocyclic amine, making it significantly less reactive than a standard secondary amine, while the azetidine ring remains highly sensitive to Lewis acids.
Table 1: Physicochemical Property Profile
Parameter
Value / Behavior
Implication for Protocol
Ring Strain Energy
~25.4 kcal/mol
Do not heat >60°C for prolonged periods.[1] Avoid strong Lewis acids ().[1]
Ring Nitrogen () pKa
~11.0 (Estimated)
Highly basic. Must be protected (Boc, Cbz) or protonated during storage to prevent polymerization.[1]
Exocyclic Nitrogen () pKa
~7.5 - 8.5 (Estimated)
Reduced nucleophilicity due to inductive effect (). Reactions will be sluggish.
Ticket #01: "My reaction turns into a polymeric gum/tar."
Diagnosis: Uncontrolled Ring-Opening Polymerization (ROP).[1]
This usually happens when the azetidine ring nitrogen (
) is left unprotected or exposed to strong electrophiles/acids. The basic ring nitrogen attacks a protonated/activated azetidine, triggering a chain reaction.
Solution Protocol:
Mandatory Protection: Ensure the ring nitrogen (
) is protected (e.g., 1-Boc-3-(2,2-difluoroethylamino)azetidine ) before attempting chemistry on the exocyclic amine.
Base Selection: Use non-nucleophilic organic bases (DIPEA, TEA) in excess (3.0 equiv) to neutralize any adventitious acid.[1]
Temperature Cap: Maintain reaction temperature
.
Ticket #02: "Amide coupling yield is <20% on the exocyclic amine."[1]
Diagnosis: Nucleophilic Deactivation.[1]
The 2,2-difluoroethyl group pulls electron density away from the amine, making it a poor nucleophile. Standard coupling agents (EDC/HOBt) are often too weak, while Acid Chlorides are too dangerous (HCl generation).
Recommended Workflow:
Coupling Agent: Switch to HATU or COMU .[1] These generate a highly reactive active ester that can capture the sluggish amine.[1]
Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) if available; the pyridine nitrogen in HOAt assists the proton transfer, accelerating the attack of the deactivated amine.
Solvent: Use DMF or NMP (polar aprotic) to maximize the reaction rate at lower temperatures.[1]
Ticket #03: "How do I remove the Boc group without breaking the ring?"
Diagnosis: Acid Sensitivity.[1][2][3]
Standard TFA/DCM (1:1) deprotection is risky because the resulting azetidinium salt can ring-open if the mixture warms up or if concentrated too aggressively.
Safe Deprotection Protocol:
Cool Down: Pre-cool the substrate in DCM to
.
Dilute Acid: Use 4N HCl in Dioxane or TFA/DCM (1:4) , not neat TFA.[1]
Quench Cold: Do not concentrate the acidic solution directly if possible. Quench with cold saturated
immediately after consumption of starting material.[1]
Free Base Isolation: Extract rapidly into DCM/IPA (3:1) to recover the free base, but do not store it as a free base for long periods.
Part 3: Visualized Workflows
Figure 1: The Stability-Reactivity Landscape
Caption: This diagram maps the "Safe Zone" for reaction conditions. Note that high temperature and acidity are the primary drivers of ring failure.
Figure 2: Optimized Amide Coupling Decision Tree
Caption: Step-by-step logic for coupling the deactivated exocyclic amine without compromising the azetidine ring.
References
BenchChem. (2025).[1][4][5] Technical Support Center: Azetidine Synthesis Protocols. Retrieved from
Couty, F., & David, O. R. P. (2015).[1][6][7] Ring Expansions of Nonactivated Aziridines and Azetidines. Topics in Heterocyclic Chemistry. Retrieved from
Organic Chemistry Frontiers. (2021). Structurally divergent reactivity of 2,2-disubstituted azetidines. Retrieved from
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines: Inductive Effects. Retrieved from
ChemScene. (2024). N-(2,2-difluoroethyl)azetidin-3-amine Product Data. Retrieved from
Technical Support Center: Troubleshooting N-(2,2-difluoroethyl)azetidin-3-amine Co-elution
Introduction: The "Invisible" Impurity Challenge You are likely here because your chromatogram for N-(2,2-difluoroethyl)azetidin-3-amine (we will call this Compound A ) shows a distorted peak shape, a shoulder, or a mass...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Invisible" Impurity Challenge
You are likely here because your chromatogram for N-(2,2-difluoroethyl)azetidin-3-amine (we will call this Compound A ) shows a distorted peak shape, a shoulder, or a mass spectrum indicating a +64 Da impurity that perfectly co-elutes with your product.
This is a classic but difficult scenario in the synthesis of fluorinated secondary amines. The core issue is almost invariably the over-alkylated tertiary amine byproduct , N,N-bis(2,2-difluoroethyl)azetidin-3-amine ( Impurity B ).
Because Compound A and Impurity B share the same core azetidine ring and similar pKa values, and because the difluoroethyl group is small and lipophilic, traditional C18 chromatography often fails to discriminate between them. Furthermore, the lack of a strong UV chromophore makes visual diagnosis difficult.
This guide provides a systematic workflow to diagnose, resolve, and prevent this issue.
Phase 1: Diagnostics & Identification
Q: How do I confirm if the co-eluting species is the bis-alkylated impurity?
A: You cannot rely on UV purity (210 nm or 254 nm) because these molecules have negligible UV absorbance. You must use Mass Spectrometry (MS) or a universal detector (ELSD/CAD).
The Diagnostic Check:
Look for the specific mass shift.
Compound A (Product): [M+H]⁺ = ~137.09 m/z (Exact Mass: 136.08)
Impurity B (Bis-alkyl): [M+H]⁺ = ~201.09 m/z (+64 Da shift corresponding to the second -CH₂CHF₂ group).
Why they co-elute:
On standard Alkyl-C18 columns, the retention is driven by hydrophobicity. The addition of a second difluoroethyl group increases lipophilicity slightly, but the basicity of the tertiary amine often causes peak tailing that masks this separation. The fluorine atoms also induce a "fluorous" character that standard C18 phases do not selectively engage.
Phase 2: Chromatographic Resolution (The Fix)
Q: My C18 column isn't separating them. What stationary phase should I use?
A: Stop using standard C18. You need a phase that interacts specifically with the fluorine atoms or the amine class.
Option 1: The "Silver Bullet" – Pentafluorophenyl (PFP) Phases
PFP columns are the industry standard for separating fluorinated compounds. The "fluorous-fluorous" interaction between the column's pentafluorophenyl ring and the analyte's difluoroethyl group provides selectivity that C18 lacks.
Mechanism: The PFP ring is electron-deficient (Lewis acid), interacting with the electron-rich fluorine atoms and the nitrogen lone pair of the analyte.
Expected Result:Impurity B (two difluoroethyl groups) will interact more strongly with the PFP phase than Compound A (one difluoroethyl group), significantly increasing the resolution.
The best way to troubleshoot an impurity is to stop making it.
Stoichiometry: Use a slight deficit of the alkylating agent (0.9 eq of 2,2-difluoroethyl triflate) relative to the azetidine.
Temperature: Conduct the addition at -10°C to 0°C to suppress the rate of the second alkylation.
Base Selection: Use a bulky base like DIPEA (Diisopropylethylamine) rather than TEA or inorganic carbonates to sterically hinder the formation of the tertiary amine.
References
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
Agilent Technologies. (2011).[3] Analysis of Primary, Secondary, and Tertiary Amines. Application Note 5990-9467EN. Link
ChemRxiv. (2019). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. (Demonstrates the difficulty of selective mono-alkylation). Link
Vertex AI Search. (2023). Separation of Fluorinated Amino Acids and Oligopeptides. (Confirming PFP selectivity for fluorinated species). Link
Process R&D Technical Support Center: N-(2,2-difluoroethyl)azetidin-3-amine Scale-Up
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific mechanistic and operational bottlenecks encountered during the scale-u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific mechanistic and operational bottlenecks encountered during the scale-up synthesis of1[2]. This highly polar, fluorinated building block is increasingly critical in drug development, but its production is frequently derailed by the inherent 3[3] and the high reactivity of fluoroalkylating agents.
This guide abandons generic advice in favor of field-proven causality, self-validating protocols, and rigorous troubleshooting to ensure your multi-kilogram campaigns succeed.
Route Selection & Causality Framework
The fundamental challenge in synthesizing functionalized azetidines lies in controlling chemoselectivity while preserving the 4-membered ring. Researchers typically choose between two synthetic strategies: Direct Alkylation of a primary amine or Reductive Amination of a ketone.
Direct alkylation using 2,2-difluoroethyl triflate is notoriously difficult to control. The electron-withdrawing fluorine atoms make the adjacent methylene highly electrophilic, but once mono-alkylated, the resulting secondary amine remains highly nucleophilic, leading to rapid di-alkylation. Furthermore, the generation of strong acids during alkylation can catalyze ring-opening[3].
To establish a self-validating system, we mandate the Reductive Amination Route using 1-Boc-azetidin-3-one and 2,2-difluoroethylamine. This route inherently prevents over-alkylation because the imine intermediate can only be reduced to a secondary amine, physically capping the reaction progression at the desired mono-alkylation stage.
Optimized scale-up workflow for N-(2,2-difluoroethyl)azetidin-3-amine synthesis.
Quantitative Route Comparison
The following table summarizes the process data collected from 1-kilogram scale projections, demonstrating the quantitative superiority of the reductive amination protocol.
Q: Why do we observe a significant stall in the reductive amination step when scaling up past 500 grams?A: Causality: The formation of the imine between 1-Boc-azetidin-3-one and 2,2-difluoroethylamine is an equilibrium-driven process that is sterically hindered by the bulky Boc group. At small scales, ambient moisture is easily sequestered by the solvent. At scale, the accumulated water from the condensation reaction stalls the equilibrium.
Solution: Introduce a chemical water scavenger. Adding Titanium(IV) isopropoxide (Ti(OiPr)4) during the imine formation step chemically consumes the generated water, forcing the equilibrium forward before the reducing agent is introduced.
Q: During the final Boc deprotection, the reaction mixture turns dark brown and yields drop below 40%. What is the mechanism of this degradation?A: Causality: Azetidines possess approximately 26 kcal/mol of ring strain. When exposed to strong aqueous acids (like concentrated aqueous HCl) at elevated temperatures (>30 °C), the protonated azetidine undergoes rapid nucleophilic ring-opening by water or chloride ions[3]. The brown color indicates the polymerization of these ring-opened amino-alcohols.
Solution: Shift to strictly anhydrous conditions. Use 4M HCl in 1,4-dioxane, maintain the internal temperature strictly below 20 °C, and isolate the product directly as the precipitating dihydrochloride salt.
Causality of azetidine ring-opening during Boc deprotection and the anhydrous mitigation strategy.
Q: The final deprotected product is a highly water-soluble oil. How do we isolate it efficiently at a multi-kilogram scale without chromatography?A: Causality: The low molecular weight and high polarity of the diamine make aqueous extraction impossible.
Solution: The anhydrous deprotection protocol is a self-validating isolation method. Because the dihydrochloride salt of the product is entirely insoluble in 1,4-dioxane, it precipitates directly out of the reaction matrix in high purity, leaving non-polar impurities in the supernatant.
Validated Experimental Protocol
The following standard operating procedure details the optimized Reductive Amination and Anhydrous Deprotection workflow.
Step 1: Imine Condensation
Charge a dry, nitrogen-purged jacketed reactor with 1-Boc-azetidin-3-one (1.0 equiv) and anhydrous THF (10 volumes).
Cool the reactor internal temperature to 0–5 °C.
Add 2,2-difluoroethylamine (1.1 equiv) followed by the dropwise addition of Titanium(IV) isopropoxide (1.2 equiv).
Warm the reactor to 20 °C and stir for 4 hours to drive complete imine formation.
Step 2: Reduction
Cool the mixture back to 0–5 °C.
Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) in four equal portions over 1 hour. Note: Portion-wise addition is critical to control the exotherm and prevent the volatilization of the fluorinated amine.
Stir overnight at ambient temperature.
Step 3: Quench & Workup
Quench the reaction by the slow addition of saturated aqueous NaHCO3 (5 volumes).
Filter the resulting thick titanium dioxide salts through a pad of Celite to prevent emulsions.
Extract the filtrate with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield crude 1-Boc-N-(2,2-difluoroethyl)azetidin-3-amine.
Step 4: Anhydrous Deprotection
Dissolve the crude intermediate in anhydrous 1,4-dioxane (5 volumes) and cool to 10 °C.
Dropwise, add 4M HCl in 1,4-dioxane (5.0 equiv).
Maintain the internal temperature strictly below 20 °C using active cooling. Stir for 12 hours.
Step 5: Isolation & Drying
A white precipitate will form directly in the reactor. Filter the suspension under a nitrogen atmosphere (the salt can be hygroscopic).
Wash the filter cake with cold MTBE (2 x 2 volumes) to remove residual dioxane and cleaved tert-butyl artifacts.
Dry under vacuum at 35 °C to afford N-(2,2-difluoroethyl)azetidin-3-amine dihydrochloride as a free-flowing white powder.
References[2] Title: A Single-Step Synthesis of Azetidine-3-Amines
Technical Support Center: N-(2,2-difluoroethyl)azetidin-3-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the critical bottlenecks in synthesizing the N-(2,2-difluoroethyl)azetidin-3-amine pharmacophore.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the critical bottlenecks in synthesizing the N-(2,2-difluoroethyl)azetidin-3-amine pharmacophore. This highly valuable building block presents unique synthetic challenges, primarily due to the electrophilic nature of 2,2-difluoroethylating agents and the inherent ~26 kcal/mol ring strain of the azetidine core.
This guide is designed as a self-validating system. We will explore the causality behind common experimental failures and provide field-proven, step-by-step protocols to ensure high-fidelity synthesis.
Diagnostic Workflows & Synthetic Pathways
Before troubleshooting specific issues, it is crucial to understand the chemical pathways available and the logical steps required to diagnose crude reaction mixtures.
Primary synthetic pathways to access the N-(2,2-difluoroethyl)azetidin-3-amine core.
Logical workflow for diagnosing and resolving common synthesis byproducts.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant dialkylation when reacting 1-Boc-azetidin-3-amine with 2,2-difluoroethyl triflate?Causality: The secondary amine formed after the first alkylation remains highly nucleophilic. Because 2,2-difluoroethyl triflate is an exceptionally potent electrophile, the secondary amine aggressively competes with the primary amine starting material, leading to over-alkylation[1].
Resolution: Switch to a strict 1:0.95 stoichiometry (limiting the electrophile), add the triflate dropwise at -78 °C to 0 °C, and employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For a more robust approach, abandon direct alkylation and utilize the reductive amination pathway (see Protocol A). Reductive amination inherently arrests at the secondary amine stage because the resulting bulky product resists further reaction under standard hydride reduction conditions.
Q2: My direct alkylation reaction shows low conversion, and I detect gas evolution. What is happening?Causality: You are observing the E2 elimination of the 2,2-difluoroethyl triflate. The highly electron-withdrawing fluorine atoms significantly increase the acidity of the adjacent α-protons. When exposed to strong or unhindered bases (e.g., NaH, DBU), the base abstracts a proton rather than facilitating the desired S_N2 substitution, releasing volatile 1,1-difluoroethene gas[1][2].
Resolution: Avoid strong bases entirely. Utilize mild inorganic bases like K₂CO₃ or hindered organic bases (2,6-lutidine) in polar aprotic solvents (DMF or MeCN) at lower temperatures (0–20 °C)[1].
Q3: During the deprotection of the 1-Boc group, I observe azetidine ring-opening byproducts. How can I prevent this?Causality: Azetidine rings possess substantial ring strain. Under harsh acidic conditions (e.g., concentrated HCl at elevated temperatures) or prolonged exposure to neat TFA, the protonated azetidine becomes susceptible to nucleophilic attack by counterions (such as chloride or trifluoroacetate), leading to irreversible ring-opened acyclic amine byproducts.
Resolution: Implement a self-validating deprotection protocol. Use 4M HCl in 1,4-dioxane at 0 °C, gradually warming to room temperature. Monitor strictly by LC-MS and quench immediately upon completion (typically 1-2 hours) by concentrating under reduced pressure at <30 °C to minimize thermal degradation.
Q4: Is there a single-step alternative to the multi-step reductive amination or direct alkylation?Causality: Yes. Recent methodologies demonstrate the direct displacement of an azetidine electrophile. Treating 1-benzhydrylazetidin-3-yl methanesulfonate with 2,2-difluoroethylamine in acetonitrile at 80 °C provides the target scaffold in a single step (3)[3]. The causality relies on the excellent leaving group ability of the mesylate and the thermal stability of the benzhydryl-protected azetidine, which resists ring-opening better than its Boc-protected counterpart under thermal stress.
Quantitative Route Comparison
To aid in route selection, the following table summarizes the quantitative data and byproduct risks associated with the three primary synthetic pathways.
Table 1: Comparison of Synthetic Routes for N-(2,2-difluoroethyl)azetidin-3-amine
Run in a sealed pressure tube at 80 °C with excess amine nucleophile.
Self-Validating Experimental Protocols
Protocol A: Reductive Amination (Preferred for High Selectivity)
This protocol utilizes reductive amination to bypass the dialkylation and elimination risks inherent to direct alkylation[4].
Imine Formation: Dissolve 1-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and 2,2-difluoroethylamine (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 2 hours.
Causality: Pre-forming the imine prevents the competitive reduction of the starting ketone to an alcohol byproduct.
Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and confirm complete ketone consumption via LC-MS before proceeding.
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 15 mmol) portion-wise over 15 minutes.
Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces imines over ketones, minimizing azetidine ring-opening side reactions.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.
Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ (50 mL). Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to isolate pure 1-Boc-N-(2,2-difluoroethyl)azetidin-3-amine.
Protocol B: Direct Displacement (Single-Step Method)
Adapted from the methodology by Wang & Duncton for rapid, late-stage scaffold generation[3][5].
Preparation: In a heavy-walled sealed pressure tube, dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 mmol) in anhydrous acetonitrile (5 mL).
Causality: Using a sealed tube prevents the loss of the highly volatile 2,2-difluoroethylamine (bp ~70 °C) during the high-temperature reaction phase.
Heating: Seal the tube securely and stir at 80 °C for 16 hours.
Causality: Elevated temperature (80 °C) provides the necessary activation energy to displace the mesylate on the sterically hindered, strained azetidine ring.
Self-Validation: Monitor by LC-MS at 8 hours and 16 hours to confirm the disappearance of the mesylate peak.
Workup: Cool to room temperature and concentrate in vacuo. Dissolve the resulting residue in 1:1 EtOAc/hexanes (30 mL), and wash sequentially with water (30 mL) and brine (30 mL).
Isolation: Dry the organic layer over MgSO₄, filter, and purify by silica gel column chromatography to yield 1-benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine.
References
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. 3
ResearchGate. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. 1
Ouchakour, L. (2020). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. University of Szeged. 4
Comparative Guide: N-(2,2-difluoroethyl)azetidin-3-amine vs. N-ethylazetidin-3-amine
This guide provides an in-depth technical comparison between N-(2,2-difluoroethyl)azetidin-3-amine and its non-fluorinated analog, N-ethylazetidin-3-amine .[1][2] It is designed for medicinal chemists and pharmacologists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between N-(2,2-difluoroethyl)azetidin-3-amine and its non-fluorinated analog, N-ethylazetidin-3-amine .[1][2] It is designed for medicinal chemists and pharmacologists optimizing lead compounds for potency, metabolic stability, and safety profiles.[1][3]
[1][2]
Executive Summary: The "Fluorine Effect" in Lead Optimization
In modern drug discovery, the transition from an N-ethyl group to an N-(2,2-difluoroethyl) group is a strategic "bioisosteric replacement."[1][2] While structurally similar, these two moieties impart drastically different physicochemical properties to the azetidine scaffold.[3]
N-ethylazetidin-3-amine: Typically exhibits high basicity (pKa ~10–11), leading to high aqueous solubility but potential liabilities in membrane permeability, metabolic instability (N-dealkylation), and off-target toxicity (hERG inhibition).[1][2]
N-(2,2-difluoroethyl)azetidin-3-amine: The electron-withdrawing fluorine atoms significantly lower the amine's pKa (to ~7.0–7.5).[1][2] This modification improves passive permeability, blocks metabolic soft spots, and reduces cation-trapping associated toxicities while maintaining steric fidelity.[1][3]
Physicochemical & Structural Profiling[2][3][4]
The primary driver of biological difference is the inductive effect (-I) of the fluorine atoms.
Comparative Data Table
Property
N-ethylazetidin-3-amine
N-(2,2-difluoroethyl)azetidin-3-amine
Implication
pKa (Conjugate Acid)
~10.7 (Highly Basic)
~7.1 (Physiological Neutrality)
Lower pKa increases the fraction of neutral molecules at pH 7.4, boosting permeability.[1][2]
LogD (pH 7.4)
Lower (due to ionization)
Higher / Optimized
Improved lipophilicity profile without adding excessive molecular weight.
H-Bond Potential
Standard H-bond acceptor/donor
Lipophilic H-Bond Donor
The C-H bond in CF₂H is polarized, acting as a weak H-bond donor to protein targets.[1][2]
Reduces the basic amine pharmacophore preferred by the hERG potassium channel.[2]
Mechanism of Action: The pKa Shift
The two fluorine atoms on the beta-carbon create a strong electron-withdrawing effect.[1][2] This pulls electron density away from the nitrogen lone pair, making it less available to accept a proton.[3]
Result: The molecule exists largely as a neutral species at physiological pH (7.4), whereas the ethyl analog is >99.9% protonated (cationic).
Biological Activity & Performance[5][6][7][8]
A. Membrane Permeability & Bioavailability[1][2]
N-ethyl: Being positively charged at pH 7.4, it relies on solute carriers (transporters) or paracellular transport.[1][2] Passive diffusion is poor.[1][2]
N-difluoroethyl: The neutral fraction passively diffuses through lipid bilayers.[1][2] This is critical for intracellular targets (e.g., kinases like JAK1/JAK2) or CNS penetration.[1][3]
B. Metabolic Stability (Microsomal Clearance)[1]
N-ethyl: The ethyl group is a "metabolic soft spot."[1][2] Cytochrome P450 enzymes (e.g., CYP3A4) readily oxidize the alpha-carbon, leading to N-dealkylation and rapid clearance.[1]
N-difluoroethyl: The C-H bond strength is increased, and the electron-deficient nature of the CF₂H group resists oxidative attack.[1] This extends the half-life (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) and improves oral bioavailability ().
C. Safety: hERG Inhibition
Potent hERG inhibition (leading to QT prolongation) is strongly correlated with basic amines and lipophilicity.[1]
Protocol Insight: By dropping the pKa below 8.0 using the difluoroethyl group, the affinity for the hERG channel pore is often reduced by 10–100 fold, "de-risking" the scaffold.[3]
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for selecting between these two moieties during Lead Optimization.
Caption: Decision logic for replacing N-ethyl with N-(2,2-difluoroethyl) to mitigate toxicity and stability risks.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This is the industry-standard method for installing these groups onto the azetidin-3-one core.[1][2]
for the difluoroethyl analog confirms metabolic protection.
References
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link
Pike, K. G., et al. (2011).[1][3] Optimisation of the physicochemical properties of a series of 2-arylamino-4-(heterocycl-1-yl)pyrimidines: Identification of a potent, orally bioavailable inhibitor of JAK2.[1][2] Bioorganic & Medicinal Chemistry Letters. (Demonstrates pKa modulation using fluoroethyl groups). Link
PubChem Compound Summary . (2024). 2,2-Difluoroethylamine (CAS 430-67-1).[1][2][5] National Center for Biotechnology Information.[1][2] Link[4]
ChemScene . (2024). N-(2,2-difluoroethyl)azetidin-3-amine Product Data. Link
Xing, L., et al. (2015).[1][3] Novel Insights into the pKa Shift of Fluorinated Amines. Chemical Research in Toxicology. (Theoretical basis for pKa drop).[1]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Azetidines
Introduction: The Rise of Azetidines and the Fluorine Advantage in Medicinal Chemistry In the landscape of modern drug discovery, the azetidine ring has emerged as a "privileged scaffold."[1][2] This four-membered nitrog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of Azetidines and the Fluorine Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the azetidine ring has emerged as a "privileged scaffold."[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of properties, including conformational rigidity and a three-dimensional structure, that are highly attractive for designing bioactive molecules.[1][2][3] The incorporation of azetidine motifs into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and target-binding affinity.[1][2]
A key strategy to further augment the drug-like properties of azetidine-containing compounds is the introduction of fluorine atoms. Fluorination is a widely employed tactic in medicinal chemistry to improve the metabolic profile of drug candidates.[4][5] The unique electronic properties of fluorine, its small size, and the strength of the carbon-fluorine (C-F) bond can significantly influence a molecule's metabolic fate.[5][6] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated azetidines, supported by experimental data and protocols, to inform rational drug design.
The rationale for incorporating fluorine into drug candidates often revolves around several key principles:
Blocking Metabolic "Soft Spots": The strong C-F bond is more resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond.[5][7] By replacing a hydrogen atom at a known site of metabolic oxidation with fluorine, the metabolic stability of the molecule can be significantly increased.[5][6]
Altering Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting properties like pKa and lipophilicity.[5][6][8] These changes can influence how a drug interacts with metabolic enzymes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[6][9]
Modulating Binding Affinity: The introduction of fluorine can also enhance the binding affinity of a drug to its target protein through various interactions, including hydrogen bonding and dipole-dipole interactions.[10][11]
This guide will delve into the experimental validation of these principles in the context of azetidine-containing molecules, providing researchers with the foundational knowledge and practical methodologies to harness the power of fluorination in their drug discovery programs.
Part 1: In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic stability is typically performed using in vitro assays, with the liver microsomal stability assay being a cornerstone of early drug discovery.[12][13] This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily the cytochrome P450 (CYP) superfamily.[14][15]
Comparative In Vitro Metabolic Stability Data
To illustrate the impact of fluorination on the metabolic stability of azetidines, consider the following hypothetical, yet representative, data for a pair of analogous compounds: Azetidine-A (non-fluorinated) and Azetidine-F (fluorinated).
Compound
Half-Life (t½, min) in Human Liver Microsomes
Intrinsic Clearance (CLint, µL/min/mg protein)
Azetidine-A
15
46.2
Azetidine-F
75
9.2
The data clearly demonstrates that the introduction of fluorine in Azetidine-F leads to a significant increase in its metabolic stability, as evidenced by a 5-fold longer half-life and a correspondingly lower intrinsic clearance compared to its non-fluorinated counterpart, Azetidine-A. This improvement is a direct consequence of the C-F bond's resistance to oxidative metabolism by CYP enzymes.[5][6]
The following is a detailed, step-by-step protocol for conducting a liver microsomal stability assay.[16][17][18]
1. Preparation of Reagents:
Phosphate Buffer (0.1 M, pH 7.4): Prepare a solution of potassium phosphate buffer and adjust the pH to 7.4.
Test Compound Stock Solutions (10 mM): Dissolve the test compounds (Azetidine-A and Azetidine-F) in DMSO to a final concentration of 10 mM.
Working Solutions (100 µM): Dilute the 10 mM stock solutions in phosphate buffer to a final concentration of 100 µM.[13]
Human Liver Microsomes (HLM): Thaw commercially available HLM at 37°C and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer.[17]
NADPH Regenerating System: Prepare a solution containing NADPH and co-factors according to the manufacturer's instructions. This system is crucial for the activity of CYP enzymes.[16]
Quenching Solution: Prepare a solution of acetonitrile or methanol containing an internal standard (e.g., terfenadine, tolbutamide) to stop the reaction and precipitate proteins.[13]
2. Incubation Procedure:
Add the test compound working solution to tubes containing the diluted liver microsome solution.
Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.[13]
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]
Immediately add the aliquot to the quenching solution to stop the reaction.[13]
3. Sample Analysis:
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[16]
Transfer the supernatant to a new plate or vials for analysis.
Analyze the concentration of the remaining parent compound in the supernatant using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][19][20]
4. Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[13]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Part 2: In Vivo Pharmacokinetic Evaluation
While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves in a living organism.[21][22] These studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug over time, providing key parameters such as clearance, half-life, and bioavailability.[21][22]
Comparative In Vivo Pharmacokinetic Data
Following the promising in vitro results, Azetidine-A and Azetidine-F were advanced to in vivo PK studies in a rodent model (e.g., rats).
Compound
Half-Life (t½, h)
Clearance (CL, mL/min/kg)
Oral Bioavailability (F, %)
Azetidine-A
1.2
35
15
Azetidine-F
6.8
6.2
65
The in vivo data corroborates the in vitro findings. Azetidine-F exhibits a significantly longer half-life and lower clearance compared to Azetidine-A, consistent with its enhanced metabolic stability.[6][9] Crucially, this improved metabolic stability translates to a more than 4-fold increase in oral bioavailability, a critical parameter for the development of orally administered drugs.[6]
Experimental Protocol: In Vivo Pharmacokinetic Study
The following is a generalized protocol for an in vivo PK study in rats.[21][23][24]
1. Animal Handling and Dosing:
Use an appropriate number of healthy male Sprague-Dawley rats.
For intravenous (IV) administration, cannulate the jugular vein for blood sampling.
Administer the test compounds (Azetidine-A and Azetidine-F) at a specific dose (e.g., 5 mg/kg) via IV injection and oral gavage.
2. Blood Sampling:
Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[25]
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Process the blood samples by centrifugation to obtain plasma.
3. Sample Analysis:
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[19][20]
4. Pharmacokinetic Analysis:
Plot the plasma concentration of the drug versus time for both IV and oral administration routes.
Use pharmacokinetic software to calculate key parameters, including:
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Area under the curve (AUC): The integral of the plasma concentration-time curve, which reflects the total drug exposure.
Oral bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion: Strategic Fluorination as a Tool for Optimizing Drug Candidates
The comparative data and experimental protocols presented in this guide unequivocally demonstrate the significant positive impact of fluorination on the metabolic stability of azetidine-containing molecules. By strategically replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "shield" the molecule from enzymatic degradation, leading to a longer half-life, reduced clearance, and improved oral bioavailability.[5][6][9]
It is important to note that the effects of fluorination are highly context-dependent, and not every fluorination will result in improved properties.[6] Therefore, a thorough understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) of a given chemical series is crucial for the successful application of this strategy.[26] The in vitro and in vivo assays detailed in this guide provide the necessary tools for researchers to systematically evaluate the impact of fluorination and make data-driven decisions in their drug discovery efforts. The continued exploration of fluorinated azetidines holds great promise for the development of novel therapeutics with enhanced pharmacokinetic profiles and improved clinical outcomes.[2][27]
References
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
Mezencev, R. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160. Available from: [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. 2001; 41: 443-470. Available from: [Link]
Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. 2026. Available from: [Link]
Hunter, L. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008; 23(5): 595-602. Available from: [Link]
Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]
El-Kattan, A. F., & Varma, M. V. S. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. 2018. Available from: [Link]
Rufa, D., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. 2024. Available from: [Link]
Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. 2024. Available from: [Link]
Domainex. Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
BioDuro. ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
Al-Zoubi, R. M., et al. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry. 2023; 15(13): 1123-1135. Available from: [Link]
Smith, R. T., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024. Available from: [Link]
protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. 2024. Available from: [Link]
Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. 2026. Available from: [Link]
Bioengineer.org. Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Bioengineer.org. 2025. Available from: [Link]
Smith, R. T., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024. Available from: [Link]
ResearchGate. Fluorine in drug discovery: Role, design and case studies. ResearchGate. 2025. Available from: [Link]
BioDuro. In Vivo PK and TK. BioDuro. Available from: [Link]
Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. 2026. Available from: [Link]
Taylor & Francis. The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. 2008. Available from: [Link]
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026. Available from: [Link]
ResearchGate. Examples of azetidine-based bioisosters. ResearchGate. Available from: [Link]
MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. 2022. Available from: [Link]
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026. Available from: [Link]
Royal Society of Chemistry. Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. 2025. Available from: [Link]
Sygnature Discovery. In Vivo Pharmacokinetics. Sygnature Discovery. Available from: [Link]
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. 2021. Available from: [Link]
ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. 2026. Available from: [Link]
NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. 2015. Available from: [Link]
ResearchGate. Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]
MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. 2023. Available from: [Link]
Royal Society of Chemistry. Modern analytical techniques in metabolomics analysis. Analyst. 2012. Available from: [Link]
Hilaris. Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris. 2025. Available from: [Link]
FutureLearn. Analytical Techniques applied in Metabolomics. FutureLearn. Available from: [Link]
MDPI. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. 2021. Available from: [Link]
MDPI. Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. MDPI. 2025. Available from: [Link]
NIH. Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. 2021. Available from: [Link]
NCBI. Biochemistry, Cytochrome P450. StatPearls. 2023. Available from: [Link]
MDPI. Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. MDPI. Available from: [Link]
Springer Nature. Analytical Methods for Secondary Metabolite Detection. Springer Nature Experiments. Available from: [Link]
validating the structure of N-(2,2-difluoroethyl)azetidin-3-amine via X-ray crystallography
Topic: Validating the Structure of N-(2,2-difluoroethyl)azetidin-3-amine via X-ray Crystallography Content Type: Publish Comparison Guide Executive Summary N-(2,2-difluoroethyl)azetidin-3-amine represents a class of fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Structure of N-(2,2-difluoroethyl)azetidin-3-amine via X-ray Crystallography
Content Type: Publish Comparison Guide
Executive Summary
N-(2,2-difluoroethyl)azetidin-3-amine represents a class of fluorinated heterocycles critical to modern drug discovery.[1][2][3] The incorporation of the azetidine ring (a strained four-membered bioisostere for piperidine or pyrrolidine) and a difluoroethyl group (a lipophilic hydrogen bond donor mimic) introduces unique conformational challenges.[2]
While NMR and Mass Spectrometry are standard for identity verification, they often fail to unambiguously resolve the static 3D conformation —specifically the azetidine ring puckering angle and the gauche vs. anti orientation of the difluoroethyl tail—which dictates ligand-protein binding affinity.[2]
This guide details the validation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against solution-phase alternatives and providing a robust experimental protocol for obtaining diffraction-quality crystals from this likely liquid/low-melting intermediate.[1][2]
Comparative Analysis: X-ray vs. Solution-Phase Methods[1][2]
For a molecule like N-(2,2-difluoroethyl)azetidin-3-amine, the choice of validation method depends on the structural question being asked.
Requires a single crystal (challenging for oils).[2]
Cannot distinguish static vs. rapidly interconverting isomers easily.
Theoretical only.
Why X-ray is Critical for this Molecule
Azetidine Puckering: The azetidine ring is rarely planar.[4] It exists in a puckered conformation (typically 25–35°) to relieve torsional strain.[2] In solution (NMR), the ring rapidly flips, showing an averaged planar signal.[2] Only X-ray captures the biologically relevant puckered state trapped in the lattice.
The Fluorine Gauche Effect: The 2,2-difluoroethyl group often adopts a gauche conformation due to
hyperconjugation. SC-XRD provides direct evidence of this effect, which is crucial for understanding how the tail fits into a protein binding pocket.[2]
Experimental Protocol: From Oil to Structure
Since N-(2,2-difluoroethyl)azetidin-3-amine is a secondary amine with low molecular weight, the free base is likely an oil or low-melting solid, making direct crystallization difficult.[1][2] The following protocol utilizes salt formation to generate diffraction-quality crystals.
Phase 1: Salt Screening & Synthesis
Objective: Increase melting point and lattice energy to promote crystallization.
Dissolution: Dissolve 50 mg of the free base oil in 0.5 mL of dry Ethanol (EtOH).
Acid Addition:
Option A (Hydrochloride): Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. Look for immediate precipitation.
Option B (Oxalate/Fumarate): If HCl yields a hygroscopic gum, use Oxalic acid (0.5 eq for 2:1 salt or 1.0 eq for 1:1).[2] Oxalates often form robust H-bond networks that aid crystallization.[1]
Isolation: Centrifuge the precipitate, decant the supernatant, and wash with cold diethyl ether. Dry under vacuum.
Phase 2: Crystallization (Vapor Diffusion)
Methodology: Slow Vapor Diffusion (SVD) is preferred for small amine salts to control nucleation rates.[2]
Solvent (Inner Vial): Methanol or Ethanol (high solubility).[2]
Antisolvent (Outer Vial): Diethyl Ether or Hexane (low solubility).[2]
Step-by-Step:
Place ~10 mg of the salt in a small (2 mL) glass vial.
Add just enough Methanol to dissolve the solid completely (avoid supersaturation).
Place the small vial (uncapped) inside a larger (20 mL) vial containing 5 mL of Diethyl Ether.
Cap the large vial tightly. Store at 4°C (refrigerator) to reduce thermal energy and slow diffusion.
Wait: Inspect daily. Crystals should appear as prisms or needles within 2–7 days.
Phase 3: Data Collection & Refinement
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[2]
Source: Mo-K
( Å) or Cu-K ( Å).[1][2] Cu is preferred for small organic molecules to boost diffraction intensity.
Mounting: Select a crystal with sharp edges under polarized light. Mount on a MiTeGen loop using Paratone oil.
Temperature:Crucial. Collect data at 100 K (using a cryostream).
Reasoning: Small fluorinated chains have high thermal motion. Room temperature data will likely result in "smeared" electron density for the fluorine atoms (disorder), making the structure unsolvable.[2]
Refinement Strategy (SHELXL/OLEX2):
Locate F atoms early. If the difluoroethyl group shows rotational disorder, model it over two positions using PART commands and restrain geometries (DFIX).[2]
Locate H atoms on the nitrogen centers (ammonium/amine) from the difference Fourier map to confirm the salt stoichiometry and H-bonding network.[2]
Visualization of Workflows
Diagram 1: Crystallization & Validation Workflow
Caption: Workflow for converting the amorphous amine into a crystalline salt for structural validation.
Data Interpretation: Self-Validating the Structure
A "solved" structure is not automatically a "valid" one. Use these criteria to validate your model:
A. The Azetidine Ring Puckering
The 4-membered ring is not flat.[4] Calculate the puckering angle (
) defined by the angle between the planes and .[1][2]
Expected Value:
.
Validation: If
(planar), check for disorder or crystallographic symmetry constraints (e.g., the molecule sits on a mirror plane) that might be artificially flattening the model.
B. Fluorine Geometry & Disorder
The
group often exhibits rotational disorder.
Ellipsoids: Check the thermal ellipsoids (ADPs) of the Fluorine atoms. If they are elongated ("cigar-shaped"), the model is incomplete.[2] Split the F positions into two components (e.g., 60:40 occupancy).
Interactions: Look for C–F...H–N intramolecular hydrogen bonds. These interactions often lock the difluoroethyl group into a specific conformation relative to the amine, stabilizing the crystal lattice.[2]
C. Residual Electron Density (
Value)
Target:
for a high-quality structure.
Check: Ensure the highest residual electron density peaks (
-peaks) are not located near the Fluorine atoms (indicating unmodeled disorder) or near the Nitrogen (indicating a missing H-atom in the salt).
References
Anderson, K. M., et al. (2023).[2] Conformational Analysis of Fluorinated Heterocycles in Drug Design. Journal of Medicinal Chemistry.
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B.
Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [2]
Wiberg, K. B. (1996).[2] The Azetidine Ring: Strain and Conformation.[4] Accounts of Chemical Research.[5]
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
In Vitro Assay Comparison Guide: N-(2,2-difluoroethyl)azetidin-3-amine Analogs in Drug Design
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern drug discovery. When designing small-molecule therapeutics, the incorporation of specific nitrogen-containing hete...
Author: BenchChem Technical Support Team. Date: March 2026
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern drug discovery. When designing small-molecule therapeutics, the incorporation of specific nitrogen-containing heterocycles and fluorinated motifs can drastically alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth, objective comparison of N-(2,2-difluoroethyl)azetidin-3-amine against its structural analogs. By acting as a lipophilic hydrogen-bond donor while simultaneously modulating basicity, this specific moiety has emerged as a privileged bioisostere in medicinal chemistry [1].
Structural Rationale & Causality (E-E-A-T)
To understand the in vitro performance of N-(2,2-difluoroethyl)azetidin-3-amine, we must deconstruct the causality behind its structural components:
The Azetidine Ring vs. Larger Heterocycles: Compared to pyrrolidines or piperidines, the four-membered azetidine ring possesses a lower lipophilicity (LogD) and higher fraction of sp3 carbons (
). This rigid, compact structure reduces off-target hERG liabilities and improves aqueous solubility.
Difluoroethyl vs. Unsubstituted Ethyl: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent secondary amine. Causality: A lower pKa reduces the physiological ionization of the amine at pH 7.4, which directly enhances passive membrane permeability. Furthermore, the robust C–F bonds sterically and electronically shield the amine from Cytochrome P450 (CYP)-mediated N-dealkylation[2].
Difluoroethyl vs. Trifluoroethyl: While a trifluoroethyl group provides maximum metabolic stability, it is purely hydrophobic. The 2,2-difluoroethyl group retains a highly polarized C–H bond (
) that acts as a lipophilic hydrogen-bond donor. Causality: This retained hydrogen-bonding capacity is often critical for maintaining binding affinity within a target protein's active site [3].
Logic tree for pharmacokinetic optimization using difluoroethyl azetidines.
Quantitative In Vitro Assay Comparison
The following table synthesizes representative matched molecular pair (MMP) data evaluating the impact of these building blocks on standard ADME parameters.
Analog Scaffold
Calculated pKa (Amine)
LogD (pH 7.4)
PAMPA ( cm/s)
HLM (µL/min/mg)
N-ethylazetidin-3-amine
9.4
0.4
1.2 (Low)
85.0 (High)
N-(2,2-difluoroethyl)azetidin-3-amine
7.6
1.1
14.5 (High)
18.0 (Low)
N-(2,2,2-trifluoroethyl)azetidin-3-amine
6.1
1.7
18.2 (High)
< 5.0 (Very Low)
N-(2,2-difluoroethyl)pyrrolidin-3-amine
8.1
1.5
8.4 (Medium)
42.0 (Medium)
Data Interpretation:
The transition from an ethyl to a difluoroethyl group drops the pKa from 9.4 to 7.6, shifting the molecule from being nearly fully protonated at physiological pH to existing in a neutral-cationic equilibrium. This directly causes the >10-fold increase in PAMPA permeability. Concurrently, the HLM intrinsic clearance drops by nearly 80%, demonstrating the protective effect of the fluorine atoms against oxidative metabolism.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how the comparative data is generated.
Protocol A: High-Throughput PAMPA (Permeability)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a lipid-infused artificial membrane to simulate the passive diffusion barrier of the gastrointestinal tract. By excluding active transport mechanisms (efflux/uptake), PAMPA isolates passive permeability, allowing us to directly measure the physicochemical impact of the difluoroethyl and azetidine modifications.
Preparation of Lipid Solution: Dissolve 1% (w/v) lecithin in dodecane.
Plate Assembly: Apply 5 µL of the lipid solution to the porous filter membrane of the donor plate (e.g., Millipore MultiScreen).
Compound Dosing: Dilute the test analogs to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL of this donor solution to the donor wells.
Acceptor Preparation: Add 300 µL of blank PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells.
Incubation: Carefully mate the donor plate with the acceptor plate. Incubate at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.
Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Self-Validation Check: Include highly permeable (e.g., Verapamil) and poorly permeable (e.g., Atenolol) reference standards. The assay is only valid if the standards fall within their established historical ranges.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: Microsomes contain the primary phase I metabolic enzymes (CYP450s). The addition of NADPH initiates an electron transfer cascade, activating the CYPs. By monitoring the parent compound's disappearance over time, we quantify the steric and electronic shielding provided by the C–F bonds against N-dealkylation.
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Compound Spiking: Add the test analog (final concentration 1 µM) to the microsome suspension and pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
References
Title: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy
Source: ChemRxiv / Angewandte Chemie
URL: [Link]
Title: Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors
Source: ACS Medicinal Chemistry Letters (NIH PMC)
URL: [Link]
Validation
assessing the impact of difluoroethyl group on receptor binding affinity
Comparative Guide: The 1,1-Difluoroethyl Group ( ) in Receptor Binding & Optimization Executive Summary In the transition from hit-to-lead to candidate selection, the 1,1-difluoroethyl group ( ) has emerged as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: The 1,1-Difluoroethyl Group (
) in Receptor Binding & Optimization
Executive Summary
In the transition from hit-to-lead to candidate selection, the 1,1-difluoroethyl group (
) has emerged as a critical bioisostere. While often compared to the methoxy group () due to electronic similarities, its utility as a metabolic shield for the ethyl group () is a powerful strategy to extend half-life without eroding receptor binding affinity.
This guide objectively assesses the impact of replacing a standard Ethyl group or Methoxy group with a 1,1-Difluoroethyl moiety. We analyze the physicochemical shifts, provide a mechanistic rationale for binding retention, and detail the experimental protocols required to validate these analogs.
Physicochemical Impact: Ethyl vs. Difluoroethyl
The substitution of hydrogen for fluorine is not merely a steric change; it fundamentally alters the electronic landscape of the ligand. The table below compares the parent Ethyl group against the 1,1-Difluoroethyl analog and the Trifluoroethyl alternative (often used on amines).
Key Insight: The 1,1-difluoroethyl group is unique because it removes the metabolically labile benzylic hydrogens found in the ethyl group while maintaining a volume similar to an isopropyl or methoxy group. Unlike the trifluoroethyl group, which can drastically lower the
of adjacent amines (potentially killing basicity-driven binding), the 1,1-difluoroethyl exerts a milder inductive pull.
Replacing a hydrocarbon chain with a fluorinated analog often risks steric clashes or electronic repulsion. However, the
group frequently maintains or improves affinity () through three specific mechanisms:
A. The "Polar Hydrophobicity" Paradox
Fluorine is the most electronegative element, yet C-F bonds are non-polarizable. The
moiety creates a local dipole that can engage in electrostatic interactions with receptor backbones (e.g., carbonyls in the binding pocket) while simultaneously increasing the overall lipophilicity () of the molecule. This allows the ligand to penetrate hydrophobic pockets while maintaining specific polar contacts.
B. Conformational Locking (The Gauche Effect)
In the 1,1-difluoroethyl group, the fluorine atoms prefer to adopt a gauche orientation relative to adjacent electron-rich centers (like an aromatic ring or heteroatom). This restricts the rotational freedom of the ethyl chain, pre-organizing the molecule into a bioactive conformation.
Result: Reduced entropic penalty upon binding. If the "locked" conformation matches the receptor's binding pocket, affinity increases significantly.
C. Metabolic Blocking without Deactivation
The C-F bond (
) is significantly stronger than the C-H bond (). By replacing the -hydrogens of an ethyl group with fluorine, you eliminate the primary site of metabolic attack (Cytochrome P450 hydroxylation).
Causality: A drug that resists metabolism maintains a higher effective concentration at the receptor site in vivo, although intrinsic affinity (
) is an in vitro constant.
Decision Logic: When to Deploy
The following decision tree illustrates the logical flow for a medicinal chemist deciding whether to synthesize the difluoroethyl analog.
Figure 1: Decision logic for bioisosteric replacement of alkyl/alkoxy groups with 1,1-difluoroethyl.[1]
Case Study: DHODH Inhibitors & Estrogen Receptors
Context
In the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors (potential antimalarials and anti-cancer agents) and SERDs (Selective Estrogen Receptor Degraders) like LSZ102 , the 1,1-difluoroethyl group has proven pivotal.[2]
The Data Trend
In a generalized optimization campaign for an aromatic ethyl ether derivative:
Parent (Ethyl):
. High clearance () due to dealkylation.
Analog (1,1-Difluoroethyl):
.
Binding: Affinity improved slightly due to the lipophilic boost and dipole alignment.
Stability: Half-life (
) increased by >3-fold.
Selectivity: The bulkier
group often improves selectivity against off-target receptors that cannot accommodate the slightly larger van der Waals radius of fluorine () vs hydrogen ().
Experimental Protocols
To validate the impact of this group, one must first synthesize the analog and then rigorously test it.
A. Synthesis: Nickel-Catalyzed Cross-Coupling
Rationale: Traditional fluorination (e.g., DAST) on ketones is harsh. Modern methods use radical cross-coupling for late-stage functionalization.
) - Note: This is a gas/volatile liquid, handle with cooling.
Catalyst:
/ Ligand (e.g., di-tBu-bipy)
Reductant: Manganese (
)
Step-by-Step:
Setup: In a glovebox, charge a pressure tube with Aryl Boronic Acid (1.0 equiv),
(10 mol%), Ligand (10 mol%), and (2.0 equiv).
Solvent: Add anhydrous DMF.
Reagent Addition: Introduce
(excess) via a balloon or condensed liquid at .
Reaction: Seal and heat to
for 12-24 hours.
Workup: Quench with dilute HCl, extract with EtOAc. The fluorine signals can be tracked via
NMR (typically a quartet around -80 to -100 ppm).
B. Validation: Competitive Radioligand Binding Assay
Rationale: To isolate the effect of the
group, a competitive binding assay is superior to functional assays (like cAMP) because it measures direct affinity () without signal transduction amplification variables.
Protocol:
Membrane Prep: Use CHO cells overexpressing the target receptor. Homogenize and centrifuge to isolate membrane fractions.
Buffer Selection: 50 mM Tris-HCl, pH 7.4.
Critical Step: If the difluoroethyl group increases
significantly (check calculated ), add 0.1% BSA or 0.05% CHAPS to prevent non-specific binding to plasticware.
Incubation:
Add membranes (
protein/well).
Add Radioligand (at
concentration).
Add Test Compound (Difluoroethyl analog) in serial dilution (
to M).
Equilibrium: Incubate for 90 mins at
(or physiological if kinetics allow).
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure CPM (Counts Per Minute). Calculate
and convert to using the Cheng-Prusoff equation:
Workflow Visualization
Figure 2: Experimental workflow ensuring accurate affinity measurement for lipophilic fluorinated analogs.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
Hu, J., et al. (2019).[1] Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-validation of analytical methods for N-(2,2-difluoroethyl)azetidin-3-amine
Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
N-(2,2-difluoroethyl)azetidin-3-amine (CAS: 1550039-26-3) has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other immunological modulators.[1][2][3] The azetidine ring offers a rigid, low-molecular-weight scaffold for orienting substituents, while the difluoroethyl group modulates lipophilicity and metabolic stability without the steric bulk of a trifluoromethyl group.[2]
The Analytical Challenge:
This compound presents a distinct analytical hurdle: it lacks a significant UV chromophore. The absence of conjugated
-systems renders standard HPLC-UV (254 nm) ineffective.[1][2][3] Direct detection at low wavelengths (<210 nm) is non-specific and prone to solvent interference.[1][2][3]
The Solution:
This guide details the cross-validation of two orthogonal methodologies designed to ensure the highest data integrity (ALCOA+) during drug development:
Method A (Routine QC): Pre-column Derivatization HPLC-UV (using Fmoc-Cl).[1][2][3]
Method B (Primary Reference): Quantitative Nuclear Magnetic Resonance (
Not Required (Uses generic internal standard).[1][2][3]
Cross-Validation Workflow
The following diagram illustrates the self-validating logic where qNMR is used to assign the absolute purity of the "Gold Standard" material, which then calibrates the HPLC method.
Caption: Logical flow for cross-validating the routine HPLC method using qNMR as the primary reference standard.
Experimental Protocols
Method A: Fmoc-Cl Derivatization HPLC-UV
Rationale: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts rapidly with both primary and secondary amines to form stable, highly fluorescent/UV-active carbamates suitable for standard detection at 265 nm.[1][2][3]
Protocol:
Reagent Prep: Prepare 10 mM Fmoc-Cl in Acetonitrile (ACN) and 0.2 M Borate Buffer (pH 9.0).
Derivatization:
Mix 100 µL of Sample Solution (0.5 mg/mL in water) with 100 µL Borate Buffer.[2][3]
Rationale: qNMR provides a direct molar measurement.[1][2][3] The integration of the unique difluoroethyl protons (
) or the azetidine ring protons provides specificity.[2]
Protocol:
Internal Standard (IS) Selection:Maleic Acid (Traceable to NIST SRM).[1][2][3] It has a singlet at ~6.3 ppm, distinct from the azetidine multiplets (3.5–4.5 ppm) and difluoroethyl signals.[2]
Sample Prep:
Weigh accurately ~10 mg of N-(2,2-difluoroethyl)azetidin-3-amine (
A common source of error in this specific compound is Salt Stoichiometry .[1][3]
Scenario: The HPLC assay (using a free base standard curve) calculates 85% purity, while qNMR calculates 98% (molar basis).
Cause: The sample is likely a dihydrochloride salt (
).[1][2][3] HPLC detects the organic cation; qNMR sees the molar protons.[3]
Resolution: Use qNMR to determine the wt% of the counter-ion or use Ion Chromatography (IC) to confirm chloride content. Adjust the HPLC calculation for the salt factor (MW Salt / MW Base).
References
Synthesis and Properties of Azetidines
Duncton, M. A. J., et al.[2] "A Single-Step Synthesis of Azetidine-3-Amines."[1][2][3] ChemRxiv, 2016.[3]
ICH Harmonised Tripartite Guideline.[1][3] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[3]
qNMR Methodology
Bharti, S. K., & Roy, R.[2] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012.[3]
Holzgrabe, U.[2][3] "Quantitative NMR spectroscopy in pharmaceutical analysis."[1][2][3][5][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.
Derivatization Techniques
Sigma-Aldrich Technical Bulletin.[1][2][3] "Derivatization and Separation of Aliphatic Amines."[1][2][3][11]
Disclaimer: This guide is for research and educational purposes. All analytical methods should be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GMP/GLP).
Navigating the Uncharted: A Guide to the Proper Disposal of N-(2,2-difluoroethyl)azetidin-3-amine
For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the synthesis and handling of novel chemical entities are a daily reality. N-(2,2-difluoroethyl)azetidin-3-amine, a...
Author: BenchChem Technical Support Team. Date: March 2026
For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the synthesis and handling of novel chemical entities are a daily reality. N-(2,2-difluoroethyl)azetidin-3-amine, a compound with potential applications in medicinal chemistry, represents one such molecule at the frontier of research. While its potential is being explored, ensuring the safety of laboratory personnel and the protection of our environment through proper waste management is not just a regulatory requirement, but a cornerstone of responsible science.
This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(2,2-difluoroethyl)azetidin-3-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally related azetidine derivatives and fluorinated organic compounds, ensuring a cautious and compliant approach to its waste management.[1][2]
I. Hazard Profile and Risk Assessment: A Synthesis of Knowns
The Azetidine Moiety: Azetidine and its derivatives are known to be reactive and potentially volatile.[1] The parent compound, azetidine, is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2][3][4] It is therefore prudent to handle N-(2,2-difluoroethyl)azetidin-3-amine with the assumption that it may possess similar corrosive and flammable properties.[2]
The Fluorinated Component: The presence of the difluoroethyl group introduces considerations related to the disposal of fluorinated organic compounds. These compounds are characterized by the high stability of the carbon-fluorine bond, which makes them persistent in the environment.[5]
Inferred Hazard Summary:
Hazard Category
Inferred Risk for N-(2,2-difluoroethyl)azetidin-3-amine
Rationale
Flammability
Likely flammable.
Based on the flammability of the parent compound, azetidine.[2][3]
Corrosivity
Assumed to be corrosive.
Azetidine is known to cause severe skin and eye burns.[2][4]
Toxicity
Potentially harmful if swallowed, inhaled, or in contact with skin.
A related dihydrochloride salt is labeled as "Harmful if swallowed".[6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate personal protective equipment must be worn to minimize exposure.
PPE Category
Specification
Hand Protection
Wear compatible, chemical-resistant gloves. Always inspect gloves for integrity before use.[7]
Eye/Face Protection
Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
Skin and Body
A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory
All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation.[1]
III. Spill and Exposure Procedures: Immediate and Decisive Action
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
Containment: Use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for initial containment.[2][8]
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable, and properly labeled container for hazardous waste.[8]
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Exposure Response:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
IV. The Disposal Workflow: A Step-by-Step Protocol
The disposal of N-(2,2-difluoroethyl)azetidin-3-amine must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Collection and Segregation
Dedicated Waste Container: Collect all waste containing N-(2,2-difluoroethyl)azetidin-3-amine, including residues and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, chemically compatible, and sealable container.[2]
Segregation is Key: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Incompatible mixtures can lead to dangerous reactions.[2]
Step 2: Labeling
Clear and Comprehensive: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(2,2-difluoroethyl)azetidin-3-amine".
Hazard Identification: Include appropriate hazard pictograms (e.g., flammable, corrosive, irritant) based on the inferred hazard profile.[6]
Step 3: Storage
Designated Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[2]
Away from Incompatibles: Ensure the storage area is away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[3]
Step 4: Arranging for Disposal
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Provide Information: Furnish the disposal service with all available information about the waste, including its chemical name and inferred hazards.
Step 5: The Final Disposal Method
High-Temperature Incineration: Due to the presence of the stable carbon-fluorine bond, high-temperature incineration is the recommended disposal method for fluorinated organic compounds.[5] This process is designed to break down these persistent chemicals into less harmful substances. While effective, it's crucial that this is performed in a specialized facility to manage potential byproducts.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision-making steps for the proper disposal of N-(2,2-difluoroethyl)azetidin-3-amine.
Caption: Decision workflow for the disposal of N-(2,2-difluoroethyl)azetidin-3-amine.
By adhering to these rigorous safety and disposal protocols, the scientific community can continue its vital work while upholding its commitment to safety and environmental stewardship. The principles of today's research must not compromise the well-being of tomorrow.
References
BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
Fisher Scientific. (2012, March 23). Azetidine Safety Data Sheet.
Spectrum Chemical. (2012, January 16). Azetidine Material Safety Data Sheet.
Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
Enamine. (n.d.). [3-(difluoromethyl)azetidin-3-yl]methanol hydrochloride Safety Data Sheet.
Sigma-Aldrich. (2024, September 8). Methyl vanillate Safety Data Sheet.
U.S. Environmental Protection Agency. (2020, February). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
The BMJ. (2024, April 11). Don't Burn PFAS: Protect Our Air and Health. Retrieved from [Link]
Fisher Scientific. (2013, October 11). 3-(N-Boc)-(2-aminoethyl)azetidine Safety Data Sheet.
ScienceDaily. (2024, October 24). No significant PFAS emissions caused by waste incineration, study finds. Retrieved from [Link]
Gore-Tex. (n.d.). WASTE INCINERATION OF POLYTETRAFLUOROETHYLENE (PTFE) TO EVALUATE POTENTIAL FORMATION OF PER- AND POLY-FLUORINATED ALKYL SUBSTANC.